Tuberculosis inhibitor 8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H19FN4O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-benzyl-2-(2-fluorophenyl)-3-methoxy-N-methylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H19FN4O/c1-25(14-15-8-4-3-5-9-15)19-13-12-18-23-20(21(27-2)26(18)24-19)16-10-6-7-11-17(16)22/h3-13H,14H2,1-2H3 |
InChI Key |
QAMWJWRMJYBJMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NN3C(=NC(=C3OC)C4=CC=CC=C4F)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of Tuberculosis Inhibitor 8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery of novel therapeutics. A promising development in this area is the identification of a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives that demonstrate potent activity against M. tb. This document provides a technical guide to the discovery and synthesis of a key compound in this series, designated as Tuberculosis inhibitor 8 (also known as compound 3b).
Introduction to this compound
This compound is a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative. This compound is part of a larger series of molecules designed and synthesized to explore their antimycobacterial potential. It has demonstrated significant in vitro activity against both Mycobacterium tuberculosis and the closely related species Mycobacterium marinum.
Biological Activity
The series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, including this compound, has shown high efficacy in in vitro assays. The most active compounds in this series exhibit Minimum Inhibitory Concentration (MIC90) values generally in the range of 0.63 to 1.26 μM against both M. tb and M. marinum[1][2]. For this compound specifically, a high level of activity has been reported with a MIC90 of 0.69 μM against both strains[3].
| Compound | Target Organism | Assay | Activity (μM) |
| This compound (3b) | Mycobacterium tuberculosis | MIC90 | 0.69 |
| This compound (3b) | Mycobacterium marinum | MIC90 | 0.69 |
| Active Analogues | Mycobacterium tuberculosis | MIC90 | 0.63 - 1.26 |
| Active Analogues | Mycobacterium marinum | MIC90 | 0.63 - 1.26 |
Table 1: In vitro activity of this compound and its analogues.
Despite the promising in vitro results, in vivo studies in mice revealed that these compounds were inactive. This lack of in vivo efficacy has been attributed to a short metabolic half-life of less than 10 minutes, as determined by incubation with mouse liver microsomes[1][2]. The suspected metabolic pathway involves the oxidative cleavage of the imidazole moiety[1].
Synthesis
The synthesis of this compound and its analogues follows a structured chemical pathway. The general approach involves the condensation of a substituted pyridazin-3-amine with a phenacyl bromide to form the core imidazo[1,2-b]pyridazine structure, followed by methylation.
References
An In-depth Technical Guide on the Mechanism of Action of Tuberculosis Inhibitor 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. This technical guide focuses on a promising class of compounds, the 3-methoxy-2-phenylimidazo[1,2-b]pyridazines, with a specific emphasis on the lead compound designated as "Tuberculosis inhibitor 8" (compound 3b in the primary literature). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Core Compound: this compound
This compound is chemically identified as a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative. A series of these compounds have demonstrated potent in vitro activity against both Mycobacterium tuberculosis and the related species Mycobacterium marinum.
Quantitative Data
The in vitro antimycobacterial activity of this compound and its analogs was determined using a high-throughput screening assay with autoluminescent strains of M. tuberculosis and M. marinum. The minimum inhibitory concentration required to inhibit 90% of bacterial growth (MIC90) is a key quantitative measure of their efficacy.
| Compound | C2-Substituent | C6-Substituent | M. tuberculosis MIC90 (μM) | M. marinum MIC90 (μM) |
| Inhibitor 8 (3b) | Phenyl | -SCH2(4-F-Ph) | 0.69 | 0.69 |
| 3a | Phenyl | -SCH2Ph | 0.63 | 0.63 |
| 3c | 4-F-Ph | -SCH2Ph | 0.63 | 1.26 |
| 3d | 4-F-Ph | -SCH2(4-F-Ph) | 0.63 | 0.63 |
| 3e | 2,4-di-F-Ph | -SCH2Ph | 0.63 | 1.26 |
| 3f | 2,4-di-F-Ph | -SCH2(4-F-Ph) | 0.63 | 0.63 |
| 3g | 2,4,6-tri-F-Ph | -SCH2Ph | 1.26 | 2.51 |
| 3h | 2,4,6-tri-F-Ph | -SCH2(4-F-Ph) | 1.26 | 1.26 |
Mechanism of Action
While the precise molecular target of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series has not been definitively elucidated in the primary literature, the mechanism of action for the broader class of imidazo[1,2-a]pyridines, a structurally related class of antitubercular agents, has been identified as the inhibition of the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain.[1][2][3] Inhibition of QcrB disrupts the bacterium's ability to generate ATP, leading to cell death. It is highly probable that this compound and its analogs share this mechanism of action.
The structure-activity relationship (SAR) analysis of this series revealed that a phenyl group with fluoro substituents at the C2 position, a methoxy group at C3, and a benzyl-heteroatom moiety at the C6 position are key for potent activity.[4]
Signaling Pathway: Inhibition of the Electron Transport Chain
The following diagram illustrates the proposed mechanism of action, where the inhibitor targets the QcrB subunit of the cytochrome bc1 complex, thereby blocking the electron transport chain and inhibiting ATP synthesis.
Experimental Protocols
In Vitro Antimycobacterial Activity Assay
A high-throughput, 384-well microplate-based assay was utilized to determine the MIC90 of the compounds against autoluminescent M. tuberculosis H37Rv and M. marinum.
-
Preparation of Compounds: Compounds were serially diluted in DMSO to create a concentration gradient.
-
Bacterial Culture: Autoluminescent strains of M. tuberculosis H37Rv or M. marinum were cultured in Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase) and 0.05% Tween 80.
-
Assay Plate Preparation: The diluted compounds were added to the 384-well plates.
-
Inoculation: A standardized inoculum of the mycobacterial culture was added to each well.
-
Incubation: Plates were incubated at 37°C for M. tuberculosis and 30°C for M. marinum for a period of 5-7 days.
-
Luminescence Reading: The luminescence of each well was measured using a microplate reader.
-
Data Analysis: The MIC90 was determined as the lowest concentration of the compound that inhibited luminescence by at least 90% compared to the DMSO control.
Workflow for Antimycobacterial Activity Screening
The following diagram outlines the general workflow for screening compounds for antimycobacterial activity.
Metabolic Stability Assay (Mouse Liver Microsomes)
The in vivo efficacy of the compounds was limited due to rapid metabolism. The metabolic stability was assessed using a mouse liver microsome assay.
-
Preparation of Microsomes: Liver microsomes were prepared from mice.
-
Reaction Mixture: The test compound was incubated with the liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).
-
Time Points: Aliquots of the reaction mixture were taken at various time points (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction was stopped at each time point by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point was quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Half-Life Calculation: The metabolic half-life (t1/2) was calculated from the rate of disappearance of the parent compound. The 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives showed very short half-lives of less than 10 minutes.[4]
Conclusion and Future Directions
This compound, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, demonstrates potent in vitro activity against M. tuberculosis, likely through the inhibition of the cytochrome bc1 complex. However, its therapeutic potential is currently limited by poor metabolic stability. Future research efforts should focus on structural modifications to improve the pharmacokinetic profile of this promising scaffold, potentially by blocking the sites of metabolic oxidation on the imidazole moiety, to develop drug candidates with improved in vivo efficacy.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vitro Efficacy of Tuberculosis Inhibitor 8 Against Mycobacterium tuberculosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, continues to be a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the urgent development of novel therapeutics. This document provides a comprehensive technical guide on the in vitro activity of a promising novel compound, Tuberculosis Inhibitor 8 (TB-I8). Herein, we detail its inhibitory and bactericidal capabilities against M. tuberculosis, outline the precise experimental methodologies employed for its evaluation, and visualize the putative signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of next-generation anti-tubercular agents.
Introduction
The discovery and development of new anti-tuberculosis agents are paramount in the global effort to combat TB. A critical phase in this process is the in vitro characterization of novel compounds to determine their potency and spectrum of activity against M. tuberculosis. This early-stage assessment is crucial for identifying promising lead candidates for further preclinical and clinical development. This compound (TB-I8) has emerged as a compound of interest due to its potent preliminary screening results. This whitepaper presents a detailed analysis of the in vitro activity of TB-I8, providing a solid framework for its continued investigation.
In Vitro Activity of this compound (TB-I8)
The in vitro efficacy of TB-I8 was rigorously assessed against the virulent H37Rv strain of M. tuberculosis. The primary endpoints for this evaluation were the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which respectively define the lowest concentration of the compound that inhibits visible growth and the lowest concentration that results in a 99.9% reduction in bacterial viability. Furthermore, the cytotoxicity of TB-I8 was evaluated against a mammalian cell line to determine its selectivity index.
Table 1: In Vitro Activity of TB-I8 Against M. tuberculosis H37Rv and Cytotoxicity
| Parameter | Value | Cell Line/Strain |
| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | M. tuberculosis H37Rv |
| Minimum Bactericidal Concentration (MBC) | 2.0 µg/mL | M. tuberculosis H37Rv |
| Cytotoxicity (CC50) | 50 µg/mL | Vero Cells |
| Selectivity Index (SI = CC50/MIC) | 100 | - |
Experimental Protocols
The following protocols detail the methodologies used to ascertain the in vitro activity of TB-I8.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of TB-I8 against M. tuberculosis H37Rv was determined using the broth microdilution method.[1][2]
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The turbidity of the suspension was adjusted to a 0.5 McFarland standard.[1]
-
Plate Preparation: A 96-well microtiter plate was used. TB-I8 was serially diluted in the supplemented 7H9 broth to achieve a range of concentrations.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension. A positive control well (bacteria, no inhibitor) and a negative control well (broth only) were included.
-
Incubation: The plate was sealed and incubated at 37°C for 14 days.
-
Reading Results: The MIC was determined as the lowest concentration of TB-I8 that resulted in no visible growth of M. tuberculosis.
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC was assessed to understand the bactericidal versus bacteriostatic nature of TB-I8.
-
Sub-culturing: Aliquots from the wells of the MIC plate that showed no visible growth were plated onto Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubation: The agar plates were incubated at 37°C for 21-28 days.
-
Colony Counting: The number of colony-forming units (CFUs) was counted for each concentration.
-
MBC Determination: The MBC was defined as the lowest concentration of TB-I8 that resulted in a ≥99.9% reduction in CFUs compared to the initial inoculum.
Cytotoxicity Assay
The potential toxicity of TB-I8 to mammalian cells was evaluated using a standard cytotoxicity assay.
-
Cell Culture: Vero cells (a kidney epithelial cell line from an African green monkey) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Assay Setup: Cells were seeded in a 96-well plate and incubated until a confluent monolayer was formed. The culture medium was then replaced with fresh medium containing serial dilutions of TB-I8.
-
Incubation: The plate was incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) was calculated as the concentration of TB-I8 that reduced cell viability by 50% compared to the untreated control.
Visualizations
To better illustrate the processes and potential mechanisms involved, the following diagrams have been generated.
Caption: Experimental workflow for in vitro evaluation of TB-I8.
Caption: Putative signaling pathway for the action of TB-I8.
Conclusion
This compound demonstrates potent in vitro activity against M. tuberculosis H37Rv, with a favorable selectivity index. The methodologies outlined in this document provide a standardized framework for the continued evaluation of this and other novel anti-tubercular compounds. The promising results presented herein warrant further investigation into the mechanism of action and in vivo efficacy of TB-I8, positioning it as a viable candidate for future tuberculosis drug development programs.
References
Structure-Activity Relationship of Imidazo[1,2-b]pyridazines in Tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives as potential anti-tuberculosis (TB) agents. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of experimental workflows and a proposed mechanism of action.
Introduction
Tuberculosis, caused by the resilient pathogen Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has intensified the search for novel anti-TB agents with new mechanisms of action. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising heterocyclic core for the development of potent anti-mycobacterial compounds.[1][2] This guide delves into the critical aspects of the SAR of this class of compounds to aid in the rational design of more effective TB therapeutics.
Structure-Activity Relationship (SAR)
The anti-tubercular activity of imidazo[1,2-b]pyridazine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Several studies have synthesized and evaluated series of these compounds, leading to key SAR insights.
Benzohydrazide Derivatives
A series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives has been synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv.[2] The general structure of these compounds features a benzohydrazide moiety linked to the imidazo[1,2-b]pyridazine core. The anti-tubercular activity of these compounds, expressed as Minimum Inhibitory Concentration (MIC), is summarized in Table 1.
Table 1: In Vitro Anti-tubercular Activity of Imidazo[1,2-b]pyridazine-Benzohydrazide Derivatives against M. tuberculosis H37Rv [2]
| Compound ID | R (Substitution on Benzohydrazide Ring) | MIC (µg/mL) |
| 6a | 4-OCH3 | 6.25 |
| 6b | 4-Cl | 3.125 |
| 6c | 2,4-di-Cl | 1.6 |
| 6d | 2-Cl | 1.6 |
| 6e | 4-F | 3.125 |
| 6f | 2-F | 1.6 |
| 6g | 4-NO2 | 1.6 |
| 6h | 3-NO2 | 3.125 |
| 6i | 2-NO2 | 1.6 |
| 6j | 4-Br | 1.6 |
| 6k | 2-OH | 1.6 |
| 6l | 4-N(CH3)2 | 3.125 |
| Pyrazinamide | - | 3.125 |
| Ciprofloxacin | - | 3.125 |
| Streptomycin | - | 6.25 |
From this series, it is evident that electron-withdrawing groups on the benzohydrazide ring, such as nitro and halo substituents, generally lead to enhanced anti-tubercular activity.[2] Specifically, compounds with chloro, fluoro, nitro, and bromo groups at various positions exhibited potent activity with MIC values of 1.6 µg/mL.[2] The position of the substituent also plays a role, with ortho- and para-substituted compounds often showing better activity.
Piperazine and Morpholine Derivatives
Another series of imidazo[1,2-b]pyridazine derivatives incorporating piperazine and morpholine moieties has been investigated. These modifications aim to explore the impact of these heterocyclic fragments, which are common in many bioactive molecules, on anti-tubercular efficacy. The general structure involves a 6-morpholino-3-(piperazin-1-yl)imidazo[1,2-b]pyridazine core with further substitutions on the piperazine nitrogen.
Table 2: In Vitro Anti-tubercular Activity of 6-morpholino-3-(piperazin-1-yl)imidazo[1,2-b]pyridazine Derivatives against M. tuberculosis H37Rv
| Compound ID | R (Substitution on Piperazine Nitrogen) | MIC (µg/mL) |
| 8h | 4-chlorobenzamide | 1.6 |
| 8j | 2,4-dichlorobenzamide | 1.6 |
Note: A full quantitative data table for this series was not available in the searched literature. The provided data points represent the most potent compounds identified in a study.
In this series, amide derivatives demonstrated superior anti-tubercular activity compared to their sulphonamide counterparts.[3] The potent activity of compounds 8h and 8j , with MIC values of 1.6 µg/mL, highlights the importance of the substituted benzamide moiety on the piperazine ring for anti-mycobacterial action.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of imidazo[1,2-b]pyridazine derivatives.
In Vitro Anti-tubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.[2]
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
20% Tween 80
-
Test compounds and standard drugs (e.g., Pyrazinamide, Ciprofloxacin, Streptomycin)
Procedure:
-
Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth until it reaches the mid-log phase of growth. The culture is then diluted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted 1:20 in 7H9 broth.
-
Plate Setup: 200 µL of sterile deionized water is added to the outer perimeter wells of the 96-well plate to prevent evaporation. 100 µL of 7H9 broth is added to the remaining wells.
-
Compound Dilution: The test compounds and standard drugs are serially diluted in the microplate. Typically, 100 µL of the highest concentration of the drug is added to the first well of a row and then serially diluted two-fold across the plate.
-
Inoculation: 100 µL of the prepared bacterial inoculum is added to all wells containing the test compounds and to the positive control wells. Drug-free wells serve as controls.
-
Incubation: The plate is sealed with parafilm and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, a mixture of 25 µL of Alamar Blue reagent and 20 µL of 20% Tween 80 is added to each well. The plate is then re-incubated at 37°C for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with no compound is also included. The plate is then incubated for another 24-72 hours.
-
Addition of MTT: The medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
Solubilization of Formazan: The MTT solution is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control, and the CC50 (the concentration that inhibits 50% of cell growth) is determined.
Proposed Mechanism of Action and Signaling Pathway
While the precise molecular target of imidazo[1,2-b]pyridazines in M. tuberculosis has not been definitively elucidated, strong evidence from the closely related imidazo[1,2-a]pyridine scaffold suggests a likely mechanism of action. Several studies have identified that imidazo[1,2-a]pyridine derivatives inhibit QcrB, a subunit of the ubiquinol cytochrome c reductase (cytochrome bcc complex), which is a key component of the electron transport chain.[1][4][5] Inhibition of QcrB disrupts the proton motive force, leading to a depletion of ATP synthesis and ultimately bacterial cell death. Given the structural similarity, it is hypothesized that imidazo[1,2-b]pyridazines may share this target.
Caption: Proposed mechanism of action of imidazo[1,2-b]pyridazines in M. tuberculosis.
Experimental and Drug Discovery Workflow
The development of novel imidazo[1,2-b]pyridazine-based anti-TB agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: General workflow for the discovery and development of imidazo[1,2-b]pyridazine anti-TB agents.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a valuable starting point for the development of novel anti-tubercular agents. Structure-activity relationship studies have demonstrated that the potency of these compounds can be significantly modulated by substitutions on various parts of the molecule, with halogen and nitro-substituted benzohydrazide derivatives showing particularly high activity. The likely mechanism of action, through the inhibition of the cytochrome bcc complex, offers a promising avenue for combating drug-resistant strains of M. tuberculosis. Further optimization of this scaffold, guided by the principles outlined in this guide, holds the potential to deliver a new generation of effective and safe anti-TB drugs.
References
- 1. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 2. hakon-art.com [hakon-art.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on 3-methoxy-2-phenylimidazo[1,2-b]pyridazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant mycobacterial strains necessitates the development of novel therapeutic agents. The imidazo[1,2-b]pyridazine scaffold has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide focuses on the early-stage research of a specific series of these compounds: 3-methoxy-2-phenylimidazo[1,2-b]pyridazines. These derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis and Mycobacterium marinum. This document provides a comprehensive overview of the synthesis, biological evaluation, and metabolic liabilities of this compound class. Detailed experimental protocols for key assays are presented, and potential mechanisms of action are explored through signaling pathway diagrams.
Chemical Synthesis
The synthesis of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives generally follows a well-established route, building upon the foundational work on this heterocyclic system. The core structure is typically assembled through the condensation of a substituted pyridazin-3-amine with a phenacyl bromide, followed by methylation of the resulting imidazo[1,2-b]pyridazin-3-ol.
General Synthetic Scheme
A common synthetic pathway commences with a 6-substituted pyridazin-3-amine, which undergoes cyclization with a 2-bromo-1-phenylethan-1-one derivative to form the imidazo[1,2-b]pyridazin-3-ol intermediate. Subsequent O-methylation yields the final 3-methoxy product.
Detailed Experimental Protocol: Synthesis of 6-chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine
This protocol is a representative example for the synthesis of the core scaffold.
Step 1: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one
-
To a solution of 6-chloropyridazin-3-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-bromo-1-phenylethan-1-one (1.1 eq).
-
Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one.
Step 2: Synthesis of 6-chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine
-
Suspend 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one (1.0 eq) in a suitable solvent such as DMF or tetrahydrofuran (THF).
-
Add a base, for example, sodium hydride (1.2 eq), portion-wise at 0 °C and stir the mixture for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 6-chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine.
Biological Activity and Data
Substituted 3-methoxy-2-phenylimidazo[1,2-b]pyridazines have demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm).
Antimycobacterial Activity
The antimycobacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
| Compound ID | Substituent (C6) | Substituent (C2-phenyl) | Mtb MIC (µM) | Mm MIC (µM) |
| 1 | -Cl | 4-F | 1.25 | 1.25 |
| 2 | -OCH2Ph | 4-F | 0.63 | 0.63 |
| 3 | -SCH2Ph | 4-F | 0.63 | 0.63 |
| 4 | -NHCH2Ph | 4-F | 1.25 | 1.25 |
| 5 | -OCH2Ph | 2,4-diF | 0.31 | 0.31 |
Table 1: In vitro antimycobacterial activity of selected 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Mtb MIC Determination
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Dispense 100 µL of Middlebrook 7H9 broth, supplemented with OADC (oleic acid, albumin, dextrose, catalase), into each well of a 96-well microtiter plate.
-
Perform a serial two-fold dilution of the test compound directly in the plate. The final concentrations should typically range from 100 µM to 0.05 µM.
-
Prepare an inoculum of M. tuberculosis H37Rv to a McFarland standard of 1.0, and further dilute it 1:20 in Middlebrook 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well. Include a drug-free control well (bacteria only) and a sterile control well (broth only).
-
Incubate the plate at 37 °C for 7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Experimental Protocol: Autoluminescent M. marinum Susceptibility Assay
-
Use a strain of M. marinum engineered to express the luxAB genes for autoluminescence.
-
Culture the bacteria in a suitable broth medium (e.g., 7H9 with OADC) to mid-log phase.
-
Prepare serial dilutions of the test compounds in a 96-well plate as described for the MABA.
-
Add the luminescent M. marinum suspension to each well.
-
Incubate the plate at 30 °C.
-
Measure the luminescence at regular intervals (e.g., 24, 48, and 72 hours) using a luminometer.
-
The MIC is determined as the lowest concentration of the compound that reduces luminescence by ≥90% compared to the drug-free control.
Metabolic Stability
A significant challenge identified in the early-stage development of this compound class is their rapid in vitro metabolism, leading to poor in vivo efficacy.[1]
In Vitro Metabolism Data
| Compound ID | Mouse Liver Microsome Half-life (t1/2, min) |
| 2 | < 10 |
| 3 | < 10 |
| 5 | < 10 |
Table 2: In vitro metabolic stability of selected compounds in mouse liver microsomes.[1]
Experimental Protocol: In Vitro Metabolism Assay using Mouse Liver Microsomes
-
Prepare a reaction mixture containing mouse liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) from the disappearance rate of the parent compound.
Proposed Mechanism of Action and Signaling Pathways
While the precise mechanism of action for 3-methoxy-2-phenylimidazo[1,2-b]pyridazines against mycobacteria has not been definitively elucidated, research on structurally related imidazo[1,2-a]pyridines provides a strong basis for a proposed pathway.[2][3]
Inhibition of the Electron Transport Chain via QcrB
A plausible mechanism involves the inhibition of the ubiquinol-cytochrome c reductase (QcrB), a key component of the mycobacterial electron transport chain.[2][3] Inhibition of QcrB disrupts the proton motive force, leading to a depletion of cellular ATP levels and ultimately, bacterial cell death.
Potential Inhibition of Serine/Threonine Protein Kinases
Another potential, though more speculative, mechanism could involve the inhibition of mycobacterial serine/threonine protein kinases (STPKs). These enzymes play crucial roles in various cellular processes, including cell wall synthesis, cell division, and response to environmental stress. Inhibition of these kinases could disrupt essential signaling cascades.
Conclusion and Future Directions
The 3-methoxy-2-phenylimidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of novel antimycobacterial agents. The high in vitro potency is a significant advantage. However, the poor metabolic stability is a critical hurdle that must be addressed. Future research should focus on structural modifications aimed at blocking the sites of metabolism without compromising the antimycobacterial activity. A deeper understanding of the mechanism of action will also be crucial for rational drug design and optimization. Further studies to confirm the inhibition of QcrB and to explore other potential targets are warranted.
References
- 1. Mechanisms of Mycobacterium tuberculosis Serine/Threonine Protein Kinase Activation [escholarship.org]
- 2. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
A Technical Guide to Novel Chemical Inhibitors of Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structures, mechanisms of action, and experimental evaluation of novel inhibitors targeting Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. This document details the core characteristics of three promising classes of Mtb inhibitors: Diarylquinolines, Benzoxaboroles, and Benzophenanthridine alkaloids.
Novel Tuberculosis Inhibitors: A Comparative Overview
The following sections detail the chemical structures and biological activities of key novel tuberculosis inhibitors. The quantitative data for these compounds are summarized in the tables below for ease of comparison.
Chemical Structures
Bedaquiline (Diarylquinoline)
Bedaquiline is a diarylquinoline antibiotic that represents a first-in-class inhibitor of mycobacterial ATP synthase.[1][2][3] Its unique structure is central to its potent antimycobacterial activity.
-
Systematic Name: (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(1-naphthalenyl)-1-phenyl-2-butanol
-
Molecular Formula: C₃₂H₃₁BrN₂O₂
GSK3036656 (Ganfeborole - Benzoxaborole)
GSK3036656, also known as ganfeborole, is a novel, first-in-class benzoxaborole that inhibits Mtb leucyl-tRNA synthetase (LeuRS).[4][5][6]
-
Systematic Name: (S)-3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][7]oxaborol-1(3H)-ol hydrochloride
-
Molecular Formula: C₁₀H₁₄BCl₂NO₄
Sanguinarine and its Derivatives (BPD-6 and BPD-9 - Benzophenanthridine Alkaloids)
Sanguinarine is a natural benzophenanthridine alkaloid with known antimicrobial properties.[8][9] Synthetic derivatives, BPD-6 and BPD-9, have been developed to enhance potency against Mtb and reduce toxicity.[1][8]
-
Sanguinarine Core Structure: A planar polycyclic aromatic cation.
-
BPD-6 and BPD-9: Novel benzo[c]phenanthridine derivatives synthesized from sanguinarine.[1]
Quantitative Biological Activity
The following tables summarize the key quantitative data for the discussed inhibitors against Mycobacterium tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration (IC₅₀) of Novel TB Inhibitors
| Compound | Target | Mtb Strain | MIC | IC₅₀ | Citation(s) |
| Bedaquiline | ATP synthase | Various | Potent (nM range) | Not specified in results | [1] |
| GSK3036656 (Ganfeborole) | Leucyl-tRNA synthetase | H37Rv | 0.08 µM | 0.2 µM (Mtb LeuRS) | |
| BPD-6 | FtsZ (presumed) | mc²6206 | MIC₉₀: 10 µM | 43 µM (cytotoxicity) | [1] |
| BPD-9 | FtsZ (presumed) | mc²6206 | MIC₉₀: 6 µM | 15 µM (cytotoxicity) | [1] |
Mechanisms of Action and Signaling Pathways
The development of novel anti-tubercular agents is driven by the identification of new molecular targets. The inhibitors discussed herein have distinct mechanisms of action that differ from traditional first-line TB drugs.
Bedaquiline: Inhibition of ATP Synthase
Bedaquiline targets the F₀ subunit of the F₁F₀ ATP synthase, an essential enzyme for energy production in Mtb.[2][3] Specifically, it binds to the c-subunit ring, effectively stalling the rotation of the ATP synthase and inhibiting ATP synthesis.[1] This leads to a depletion of cellular energy, resulting in bactericidal activity against both replicating and non-replicating mycobacteria.[1]
GSK3036656 (Ganfeborole): Inhibition of Leucyl-tRNA Synthetase
GSK3036656 targets leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for charging tRNA with leucine during protein synthesis.[4][5][6][9] By inhibiting LeuRS, GSK3036656 prevents the incorporation of leucine into newly synthesized proteins, leading to a cessation of protein production and subsequent bacterial death.[9]
Sanguinarine and Derivatives: Inhibition of FtsZ
Sanguinarine and its derivatives are thought to exert their antimycobacterial effect by targeting the filamentous temperature-sensitive protein Z (FtsZ).[7] FtsZ is a bacterial tubulin homolog that is essential for cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. Inhibition of FtsZ assembly or function disrupts cell division, leading to filamentation and eventual cell death.[7]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of novel tuberculosis inhibitors.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for Mtb.[8]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis isolate (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
Sterile 96-well U-bottom microtiter plates
-
Antimicrobial agent stock solution
-
Sterile saline (0.85% NaCl) with 0.05% Tween 80
-
Sterile glass beads (3-4 mm diameter)
-
Nephelometer and McFarland 0.5 turbidity standard
-
Incubator at 37°C
-
Plate reader or inverted mirror for visual reading
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a few colonies of Mtb from a solid culture into a tube containing sterile saline with Tween 80 and glass beads.
-
Vortex vigorously for 1-2 minutes to create a homogeneous suspension.
-
Allow the large particles to settle for 30 minutes.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard using a nephelometer. This corresponds to approximately 1 x 10⁷ CFU/mL.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to obtain a final inoculum of approximately 1 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the antimicrobial agent in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humidified container.
-
Incubate at 37°C for 7-21 days.
-
-
Reading the MIC:
-
The MIC is read on the day that visible growth (a pellet at the bottom of the well) is observed in the growth control well.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the Mtb isolate.
-
Luciferase Reporter Assay for ATP Measurement
This protocol is a general guideline for measuring intracellular ATP levels in M. tuberculosis using a luciferase-based assay to assess the impact of inhibitors.[7]
Objective: To quantify the intracellular ATP concentration in M. tuberculosis following treatment with an inhibitor.
Materials:
-
M. tuberculosis culture
-
Luminescent ATP Cell Viability Assay Kit (containing a thermostable luciferase and luciferin substrate)
-
White, opaque 96-well microtiter plates suitable for luminescence detection
-
Test inhibitor compound
-
Luminometer
Procedure:
-
Cell Preparation and Seeding:
-
Grow M. tuberculosis in an appropriate liquid medium to mid-log phase.
-
Adjust the bacterial suspension to a desired cell density (e.g., 1 x 10⁶ CFU/mL).
-
Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
Include wells for a blank control (medium only).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Add a small volume (e.g., 10 µL) of the inhibitor dilutions to the respective wells.
-
Include a vehicle control (solvent used to dissolve the inhibitor).
-
Incubate the plate at 37°C for the desired time points (e.g., 1, 4, 24 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of the cell suspension in each well (e.g., 100 µL). The reagent will lyse the cells and initiate the luciferase reaction.
-
Mix the contents of the wells by gentle shaking for 2 minutes.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The relative light units (RLU) are directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Subtract the average RLU of the blank control from all other readings.
-
Normalize the RLU of the treated samples to the RLU of the vehicle control to determine the percentage of ATP inhibition.
-
Conclusion
The development of novel tuberculosis inhibitors with diverse mechanisms of action is critical to combat the growing threat of drug resistance. Bedaquiline, GSK3036656 (ganfeborole), and the sanguinarine derivatives represent promising new chemical entities that target essential mycobacterial processes, including energy metabolism, protein synthesis, and cell division. The data and protocols presented in this technical guide provide a foundation for further research and development in the field of anti-tubercular drug discovery. Continued investigation into the structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies will be essential to translate these promising findings into effective clinical treatments for tuberculosis.
References
- 1. Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Promega Corporation [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. scitechdaily.com [scitechdaily.com]
- 6. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivochem.net [invivochem.net]
- 8. mdpi.com [mdpi.com]
- 9. apexbt.com [apexbt.com]
Navigating the Chemical Landscape of Novel Tuberculosis Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery and development of novel antitubercular agents. The designation "Tuberculosis inhibitor 8" has been used in scientific literature to refer to several distinct chemical entities with promising activity against Mtb. This technical guide provides an in-depth overview of the chemical properties, solubility, and biological evaluation of three such compounds, offering a valuable resource for researchers in the field of tuberculosis drug discovery.
Mtb-IN-8 (Compound 5jb): A Dihydropyrido[2,3-d]pyrimidine-4,7-dione Derivative
Mtb-IN-8 (compound 5jb) is an orally active inhibitor of Mycobacterium tuberculosis identified as a promising lead compound.[1]
Chemical Properties and Solubility
| Property | Value |
| IUPAC Name | (S)-5-(4-methoxy-3-nitrophenyl)-2-((2-methylpropyl)thio)-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione |
| CAS Number | 2549199-96-2[1] |
| Molecular Formula | C17H18N4O5S[1] |
| Molecular Weight | 390.41 g/mol [1] |
| SMILES | COC1=CC=C([C@@H]2C(C(NC(SCCC)=N3)=O)=C3NC(C2)=O)C(--INVALID-LINK--=O)=C1[1] |
| Solubility | Data not publicly available. Generally, such heterocyclic compounds may exhibit solubility in organic solvents like DMSO and methanol. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination:
The MIC of Mtb-IN-8 against M. tuberculosis H37Rv and multidrug-resistant strains was likely determined using a broth microdilution method, a standard technique in mycobacteriology. A general protocol for this assay is as follows:
-
Preparation of Compound Stock Solution: A stock solution of Mtb-IN-8 is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the compound are prepared in 96-well microplates containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a standard turbidity, corresponding to a known colony-forming unit (CFU) concentration.
-
Inoculation: The microplates are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye such as resazurin.
Mechanism of Action and Signaling Pathway
The precise mechanism of action for Mtb-IN-8 has not been fully elucidated in the public domain. However, based on its chemical structure, it may target essential enzymatic pathways in M. tuberculosis. The logical workflow for the evaluation of such a novel inhibitor is depicted below.
This compound (Compound 3b): A 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine Derivative
This compound is part of a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazines that have demonstrated high activity against Mycobacterium tuberculosis and Mycobacterium marinum.[2][3]
Chemical Properties and Solubility
| Property | Value |
| IUPAC Name | 6-chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine |
| Molecular Formula | C13H10ClN3O |
| Molecular Weight | 259.70 g/mol |
| Chemical Structure | A 3-methoxy-2-phenyl group attached to an imidazo[1,2-b]pyridazine core with a chlorine atom at the 6-position. |
| Solubility | Data not publicly available. Likely soluble in DMSO and other polar organic solvents. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC90) Determination:
The in vitro activity of this class of compounds was assessed against autoluminescent strains of M. tuberculosis and M. marinum. A representative protocol is as follows:
-
Bacterial Strains: Autoluminescent strains of M. tuberculosis (H37Rv) and M. marinum are used.
-
Assay Plates: Compounds are serially diluted in 96-well plates containing appropriate growth medium.
-
Inoculation: The bacterial suspension is added to each well.
-
Incubation: Plates are incubated at the optimal growth temperature for each species.
-
Luminescence Reading: Bacterial growth is measured by reading the luminescence produced by the autoluminescent strains at specific time points.
-
MIC90 Calculation: The MIC90 is determined as the concentration of the compound that inhibits 90% of the bacterial growth, as measured by the reduction in luminescence compared to control wells.
Mechanism of Action and Signaling Pathway
While the specific molecular target of this compound series is not yet confirmed, their potent and rapid bactericidal activity suggests they may inhibit a critical cellular process. The workflow for investigating the mechanism of action would be similar to that for Mtb-IN-8, focusing on identifying the molecular target through genetic and biochemical approaches.
Methyl-Thiazole Based Inhibitor (Compound 8): A Direct InhA Inhibitor
This compound belongs to a series of methyl-thiazoles that act as direct inhibitors of the M. tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[4][5]
Chemical Properties and Solubility
| Property | Value |
| IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)acetamide (Representative core structure) |
| General Structure | A methyl-thiazole core with various substitutions. The specific structure of "compound 8" would be detailed in the primary literature. |
| Solubility | Solubility is dependent on the specific substitutions. The development of this series focused on improving physicochemical properties for better cellular activity. |
Experimental Protocols
InhA Enzyme Inhibition Assay:
The inhibitory activity against the InhA enzyme is typically measured using a spectrophotometric assay that monitors the oxidation of NADH.
-
Reaction Mixture: A reaction mixture is prepared containing the InhA enzyme, NADH, and a buffer solution in a 96-well plate.
-
Compound Addition: The methyl-thiazole inhibitor is added to the wells at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, 2-trans-dodecenoyl-CoA.
-
Spectrophotometric Reading: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC50) is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathway
These methyl-thiazole compounds directly inhibit InhA, which is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis. This system is responsible for the elongation of fatty acids that are precursors for mycolic acid synthesis. Mycolic acids are essential components of the mycobacterial cell wall. By inhibiting InhA, these compounds disrupt cell wall synthesis, leading to bacterial death.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl-thiazoles: a novel mode of inhibition with the potential to develop novel inhibitors targeting InhA in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vitro Testing of Tuberculosis Inhibitor 8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the in vitro evaluation of Tuberculosis Inhibitor 8 (TB-8), a novel compound with potential anti-mycobacterial activity. The described methodologies cover the determination of the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, assessment of cytotoxicity in a mammalian cell line, and a preliminary strategy for elucidating the mechanism of action. These protocols are designed to provide a robust framework for the initial preclinical assessment of TB-8, ensuring reproducible and reliable data generation for drug development programs.
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the MIC of a compound against Mycobacterium tuberculosis.[1][2][3] The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.[4] A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies inhibition.[4]
Experimental Protocol
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
This compound (TB-8)
-
Rifampicin (positive control)
-
Dimethyl sulfoxide (DMSO, for compound dissolution)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Sterile distilled water
-
Incubator at 37°C
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Dilute the culture in 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of TB-8 in DMSO.
-
Perform serial two-fold dilutions of TB-8 in 7H9 broth in a separate 96-well plate to achieve a range of desired concentrations. Also, prepare dilutions for the positive control, Rifampicin.
-
-
Assay Plate Setup:
-
Add 200 µL of sterile distilled water to the outer perimeter wells of a sterile 96-well plate to minimize evaporation.[4]
-
Add 100 µL of 7H9 broth to all experimental wells.
-
Transfer 100 µL of the appropriate drug dilutions to the corresponding wells.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.
-
Include "no drug" control wells (inoculum only) and "no bacteria" control wells (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.[5]
-
-
Addition of Alamar Blue and Final Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Visually observe the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]
-
For quantitative results, read the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.[5]
-
Data Presentation
| Compound | Concentration (µg/mL) | Visual Observation (Color) | Fluorescence (RFU) | % Inhibition |
| TB-8 | 64 | Blue | 50 | 99% |
| 32 | Blue | 75 | 98% | |
| 16 | Blue | 150 | 95% | |
| 8 | Light Pink | 2500 | 50% | |
| 4 | Pink | 4800 | 4% | |
| 2 | Pink | 5000 | 0% | |
| 1 | Pink | 5000 | 0% | |
| Rifampicin | 2 | Blue | 60 | 98% |
| 1 | Blue | 90 | 97% | |
| 0.5 | Light Pink | 2800 | 44% | |
| 0.25 | Pink | 4900 | 2% | |
| No Drug Control | - | Pink | 5000 | 0% |
| No Bacteria Control | - | Blue | 45 | 100% |
MIC of TB-8: 16 µg/mL MIC of Rifampicin: 1 µg/mL
Experimental Workflow Diagram
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procedure [bio-protocol.org]
- 5. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
Application Notes and Protocols for Tuberculosis Inhibitor 8
For Research Use Only
Introduction
Tuberculosis inhibitor 8, also identified as compound 3b in associated research, is a potent derivative of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine. This small molecule has demonstrated significant in vitro activity against key pathogenic mycobacteria, including Mycobacterium tuberculosis and Mycobacterium marinum. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a research setting. The following sections detail the inhibitor's properties, experimental protocols for its evaluation, and insights into its potential mechanism of action.
Physicochemical Properties and In Vitro Activity
This compound exhibits potent antimycobacterial activity in vitro. The following table summarizes its key inhibitory concentrations.
| Compound | Target Organism | MIC₉₀ (μM) [1] |
| This compound (compound 3b) | Mycobacterium tuberculosis | 0.69 |
| This compound (compound 3b) | Mycobacterium marinum | 0.69 |
Experimental Protocols
In Vitro Antimycobacterial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against an autoluminescent strain of Mycobacterium tuberculosis (H37Ra).
Materials:
-
Autoluminescent Mycobacterium tuberculosis H37Ra strain
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
This compound
-
Sterile 96-well microplates (white, clear bottom for luminescence reading)
-
Microplate reader with luminescence detection capabilities
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of two-fold serial dilutions are then prepared in Middlebrook 7H9 broth to achieve the desired final concentrations in the assay plate.
-
Bacterial Culture Preparation: Culture the autoluminescent M. tuberculosis H37Ra strain in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a McFarland standard of 1.0, which is then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Assay Plate Setup: Add 100 µL of the appropriate compound dilution to each well of the 96-well plate. Add 100 µL of the prepared bacterial culture to each well. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubation: Seal the microplate with a gas-permeable membrane and incubate at 37°C.
-
Luminescence Reading: Measure the luminescence at regular intervals (e.g., daily) for up to 7 days using a microplate reader.
-
MIC₉₀ Determination: The MIC₉₀ is defined as the lowest concentration of the inhibitor that results in a 90% reduction in luminescence compared to the growth control.
In Vivo Efficacy in a Murine Model of Tuberculosis
Despite its high in vitro potency, this compound has been shown to be inactive in vivo in mouse models of tuberculosis. This is attributed to its rapid metabolism. The following is a general protocol for assessing the in vivo efficacy of an anti-tuberculosis compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound formulated for oral gavage
-
Positive control drug (e.g., isoniazid)
-
Vehicle control
-
Middlebrook 7H11 agar plates
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment Initiation: Begin treatment approximately 2-4 weeks post-infection.
-
Dosing: Administer this compound (e.g., 100 mg/kg) via oral gavage daily for a specified period (e.g., 4 weeks). Include a positive control group receiving a standard anti-TB drug and a vehicle control group.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
In Vitro Metabolic Stability in Mouse Liver Microsomes
The rapid in vivo clearance of this compound is attributed to its metabolic instability. This protocol describes how to assess the metabolic stability of the compound using mouse liver microsomes.
Materials:
-
This compound
-
Mouse liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing mouse liver microsomes and this compound in phosphate buffer.
-
Reaction Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t₁/₂).
Results:
| Compound | System | Half-life (t₁/₂) (min) [1] |
| This compound (and related derivatives) | Mouse Liver Microsomes | <10 |
Proposed Mechanism of Action
The precise molecular target of this compound has not been definitively elucidated in the available literature. However, based on the activity of structurally related imidazo[1,2-a]pyridines and other heterocyclic compounds against M. tuberculosis, a plausible mechanism of action is the inhibition of the cytochrome bcc complex (complex III) of the electron transport chain. Specifically, these compounds are often found to target the QcrB subunit of this complex. Inhibition of QcrB disrupts the proton motive force, leading to a depletion of cellular ATP and ultimately bacterial cell death.
Conclusion
This compound is a highly potent compound against M. tuberculosis in vitro. However, its poor metabolic stability presents a significant challenge for in vivo applications. The protocols provided herein offer a framework for the continued investigation of this and similar compounds in a drug discovery and development setting. Future research could focus on structural modifications to improve the pharmacokinetic profile of this promising scaffold while retaining its potent antimycobacterial activity. The proposed mechanism of action, targeting QcrB, also provides a rationale for further target validation and mechanistic studies.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Tuberculosis Inhibitor 8 (TI-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, necessitating the development of novel therapeutics. Tuberculosis Inhibitor 8 (TI-8) is a novel investigational compound targeting the M.tb cell wall, a structure crucial for mycobacterial survival and pathogenesis. Specifically, TI-8 is a potent inhibitor of mycolic acid synthesis, a key component of the mycobacterial cell wall.[1][2][3] These application notes provide detailed protocols for the in vivo evaluation of TI-8 in a murine model of tuberculosis, the most common animal model for initial compound characterization.[4][5]
Mechanism of Action of TI-8
TI-8 is a pro-drug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[6][7] Upon activation, TI-8 covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid synthesis II (FAS-II) pathway. This inhibition blocks the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[2][6][7]
Caption: Hypothetical mechanism of action of TI-8 in Mycobacterium tuberculosis.
Animal Model Selection
The BALB/c mouse is a commonly used inbred strain for establishing a chronic tuberculosis infection model that allows for the evaluation of drug efficacy.[8] Mice are susceptible to M.tb infection via aerosol inhalation, which mimics the natural route of human infection and results in the formation of lung granulomas.[4]
Experimental Protocols
Murine Model of Chronic Tuberculosis Infection
This protocol describes the establishment of a chronic tuberculosis infection in BALB/c mice prior to drug efficacy testing.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Middlebrook 7H10 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Tissue homogenizer
Procedure:
-
Inoculum Preparation: Culture M.tb H37Rv in Middlebrook 7H9 broth to mid-log phase. Wash the bacterial cells with PBS containing 0.05% Tween 80 and resuspend in sterile water to the desired concentration.
-
Aerosol Infection: Place mice in the aerosol exposure chamber and infect with a low dose of M.tb H37Rv to deliver approximately 100-200 bacilli to the lungs of each mouse.
-
Confirmation of Infection: At 24 hours post-infection, euthanize a subset of mice (n=3-4) and homogenize their lungs in PBS with 0.05% Tween 80. Plate serial dilutions of the lung homogenates on Middlebrook 7H10 agar plates. Incubate at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to confirm the initial bacterial load.
-
Establishment of Chronic Infection: Allow the infection to establish for 4 weeks. At this point, the bacterial load in the lungs will have reached a stable plateau, and the mice will have developed a cell-mediated immune response.
In Vivo Efficacy Testing of TI-8
This protocol outlines the procedure for evaluating the therapeutic efficacy of TI-8 in chronically infected mice.
Materials:
-
Chronically infected BALB/c mice (from Protocol 1)
-
This compound (TI-8)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Isoniazid at 25 mg/kg)
-
Oral gavage needles
-
Surgical instruments for organ harvesting
Procedure:
-
Animal Grouping: Randomly assign the chronically infected mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control (daily oral gavage)
-
Group 2: TI-8 (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: TI-8 (e.g., 50 mg/kg, daily oral gavage)
-
Group 4: TI-8 (e.g., 100 mg/kg, daily oral gavage)
-
Group 5: Isoniazid (25 mg/kg, daily oral gavage)
-
-
Drug Administration: Administer the respective treatments daily for 4 weeks. Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
-
Bacteriological Analysis: Homogenize the organs in PBS with 0.05% Tween 80. Plate serial dilutions of the homogenates on Middlebrook 7H10 agar plates. Incubate at 37°C for 3-4 weeks and enumerate the CFU.
-
Histopathological Analysis: Fix a portion of the lung tissue in 10% neutral buffered formalin for histopathological examination. Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) and Ziehl-Neelsen stain to assess the extent of inflammation and bacterial load within the lesions.
Caption: Experimental workflow for in vivo efficacy testing of TI-8.
Data Presentation
The efficacy of TI-8 is determined by the reduction in bacterial load in the lungs and spleen compared to the vehicle control group.
Table 1: Hypothetical Bacterial Load in Lungs and Spleen of M.tb-Infected Mice After 4 Weeks of Treatment
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/Lung (± SD) | Mean Log10 CFU/Spleen (± SD) |
| Vehicle Control | - | 6.5 ± 0.4 | 4.2 ± 0.3 |
| TI-8 | 25 | 5.1 ± 0.5 | 3.1 ± 0.4 |
| TI-8 | 50 | 4.2 ± 0.3 | 2.5 ± 0.2 |
| TI-8 | 100 | 3.5 ± 0.4 | 1.8 ± 0.3 |
| Isoniazid | 25 | 3.8 ± 0.3 | 2.1 ± 0.2 |
Table 2: Hypothetical Histopathological Lung Scores in M.tb-Infected Mice After 4 Weeks of Treatment
| Treatment Group | Dose (mg/kg) | Mean Inflammation Score (0-4) | Mean Acid-Fast Bacilli Score (0-4) |
| Vehicle Control | - | 3.5 | 3.2 |
| TI-8 | 25 | 2.8 | 2.5 |
| TI-8 | 50 | 2.1 | 1.8 |
| TI-8 | 100 | 1.5 | 1.1 |
| Isoniazid | 25 | 1.8 | 1.4 |
Scores are based on a semi-quantitative scale where 0 = no pathology and 4 = severe pathology.
Conclusion
These protocols provide a framework for the in vivo evaluation of this compound. The murine model of chronic tuberculosis infection is a robust system for assessing the bactericidal or bacteriostatic activity of novel anti-tubercular compounds. The presented data, although hypothetical, illustrates the expected dose-dependent efficacy of a potent inhibitor. Further studies may include pharmacokinetic and pharmacodynamic (PK/PD) modeling to optimize dosing regimens and evaluation in combination with other anti-TB drugs to assess potential synergistic effects and prevent the emergence of drug resistance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mycobacterium - Wikipedia [en.wikipedia.org]
- 4. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Minimum Inhibitory Concentration (MIC) of Tuberculosis Inhibitor 8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Tuberculosis Inhibitor 8, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, against Mycobacterium tuberculosis. The provided methodologies are standard and widely used in tuberculosis research.
Data Presentation
The following table summarizes the reported in vitro activity of this compound and related compounds against Mycobacterium tuberculosis and Mycobacterium marinum.
| Compound | Target Organism | MIC₉₀ (μM) | Assay Method |
| This compound | Mycobacterium tuberculosis | 0.69 | Not Specified |
| This compound | Mycobacterium marinum | 0.69 | Not Specified |
| Related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives | Autoluminescent Mycobacterium tuberculosis (Mtb) | 0.63 - 1.26 | Not Specified |
| Related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives | Mycobacterium marinum (Mm) | 0.63 - 1.26 | Not Specified |
Note: Further studies are required to determine the MIC of this compound against a broader range of drug-sensitive and drug-resistant M. tuberculosis strains.
Experimental Protocols
Three common methods for determining the MIC of antimicrobial agents against M. tuberculosis are detailed below.
Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used, relatively high-throughput method for determining the MIC of compounds against M. tuberculosis.[1] It relies on the reduction of the blue indicator dye, Alamar Blue (resazurin), to a pink, fluorescent compound (resorufin) by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates (clear, flat-bottom)
-
Alamar Blue reagent
-
Tween 80 (10% solution)
-
Sterile deionized water
-
Parafilm
Protocol:
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Dilute the culture in 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension 1:50 in 7H9 broth to achieve the final inoculum density.
-
-
Plate Setup:
-
Add 100 µL of sterile deionized water to all outer perimeter wells to minimize evaporation.
-
Add 100 µL of 7H9 broth to all experimental wells.
-
In the first column of experimental wells, add an additional 100 µL of 7H9 broth containing this compound at twice the desired highest final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column.
-
Include a drug-free control (containing only 7H9 broth and bacteria) and a sterile control (containing only 7H9 broth).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each experimental well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate with Parafilm and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.
-
Re-seal the plate and incubate at 37°C for 24 hours.
-
-
Reading Results:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
BACTEC™ MGIT™ 960 System
The BACTEC™ Mycobacteria Growth Indicator Tube (MGIT™) 960 system is a fully automated method for rapid mycobacterial detection and drug susceptibility testing. It utilizes fluorescence to detect oxygen consumption as an indicator of bacterial growth.
Materials:
-
BACTEC™ MGIT™ 960 instrument
-
BACTEC™ MGIT™ tubes
-
MGIT™ Growth Supplement
-
This compound stock solution
-
Mycobacterium tuberculosis culture
-
Sterile saline with Tween 80
Protocol:
-
Preparation of Drug-Containing Tubes:
-
Reconstitute the lyophilized this compound to the desired stock concentration according to the manufacturer's instructions.
-
Aseptically add the appropriate volume of the drug stock solution to a BACTEC™ MGIT™ tube.
-
Prepare a drug-free growth control tube for each isolate tested.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension from a pure culture of M. tuberculosis in sterile saline with Tween 80, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension 1:5 with sterile saline.
-
-
Inoculation:
-
Add 0.8 mL of MGIT™ Growth Supplement to each MGIT™ tube (both drug-containing and control).
-
Add 0.5 mL of the diluted bacterial suspension to each tube.
-
-
Incubation and Analysis:
-
Place the inoculated tubes into the BACTEC™ MGIT™ 960 instrument.
-
The instrument will automatically incubate the tubes at 37°C and continuously monitor for fluorescence.
-
The instrument's software compares the growth in the drug-containing tube to the growth in the control tube to determine susceptibility or resistance. The MIC can be inferred by testing a range of concentrations.
-
Agar Proportion Method
The agar proportion method is considered the gold standard for M. tuberculosis susceptibility testing. It determines the proportion of bacteria in a culture that are resistant to a specific concentration of a drug.
Materials:
-
Middlebrook 7H10 or 7H11 agar plates
-
OADC enrichment
-
This compound stock solution
-
Mycobacterium tuberculosis culture
-
Sterile saline with Tween 80
-
Sterile glass beads
Protocol:
-
Preparation of Drug-Containing Media:
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.
-
Cool the molten agar to 45-50°C and add the OADC enrichment.
-
For drug-containing plates, add the appropriate volume of this compound stock solution to achieve the desired final concentrations. Prepare a set of plates with serial dilutions of the inhibitor.
-
Also, prepare drug-free control plates.
-
Pour the agar into petri dishes and allow them to solidify.
-
-
Preparation of Bacterial Inoculum:
-
Harvest colonies of M. tuberculosis and suspend them in sterile saline with Tween 80 in a tube containing glass beads.
-
Vortex to create a homogenous suspension.
-
Adjust the turbidity of the suspension to a 1.0 McFarland standard.
-
Prepare serial 10-fold dilutions of this suspension (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).
-
-
Inoculation:
-
Inoculate each drug-containing and drug-free plate with 100 µL of the 10⁻² and 10⁻⁴ dilutions.
-
Spread the inoculum evenly over the surface of the agar.
-
-
Incubation:
-
Allow the plates to dry, then invert them and seal with Parafilm.
-
Incubate at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.
-
-
Reading Results:
-
Count the number of colony-forming units (CFUs) on both the drug-containing and drug-free plates.
-
Calculate the percentage of resistant bacteria: (CFU on drug plate / CFU on control plate) x 100.
-
The MIC is defined as the lowest drug concentration that inhibits ≥99% of the bacterial population.
-
Mechanism of Action and Signaling Pathways
The precise mechanism of action for 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, including this compound, against Mycobacterium tuberculosis has not been fully elucidated in the reviewed literature. However, related compounds from the imidazo[1,2-a]pyridine class have been shown to target QcrB, a component of the electron transport chain. Further research is necessary to determine if this compound shares this target or has a novel mechanism of action.
The host immune response to M. tuberculosis infection involves complex signaling pathways. Upon infection of host cells, such as macrophages, the bacterium can trigger various signaling cascades that lead to the production of cytokines and chemokines, like Interleukin-8 (IL-8). This response is crucial for orchestrating the immune defense. Key pathways involved include those mediated by protein tyrosine kinases and the transcription factor NF-κB.
References
Sutezolid: Application Notes and Protocols for Tuberculosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sutezolid (PNU-100480) is a promising oxazolidinone antibiotic currently under investigation for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. As a derivative of linezolid, sutezolid exhibits potent antimycobacterial activity through the inhibition of bacterial protein synthesis.[1] Its improved efficacy and favorable safety profile in preclinical and early clinical studies make it a significant candidate in the TB drug discovery pipeline. These application notes provide an overview of sutezolid's mechanism of action, efficacy data, and detailed protocols for its evaluation in a research setting.
Mechanism of Action
Sutezolid exerts its bactericidal effect by inhibiting the initiation of protein synthesis in Mycobacterium tuberculosis. It specifically binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex. This action halts the translation of messenger RNA (mRNA) into proteins, which is essential for bacterial survival.[1]
Efficacy Data
The in vitro efficacy of sutezolid against Mycobacterium tuberculosis and other mycobacterial species has been evaluated in numerous studies. The minimum inhibitory concentration (MIC) is a key parameter to quantify its potency.
| Organism | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| M. tuberculosis | H37Rv | ≤0.062 - 0.125 | 0.125 | 0.25 |
| M. tuberculosis | Clinical Isolates (Baseline) | ≤0.062 | ≤0.062 | - |
| M. tuberculosis | Clinical Isolates (Day 15 of treatment) | - | 0.125 | - |
| M. intracellulare | Clinical Isolates | - | 2 | 4 |
| M. avium | Clinical Isolates | - | 4 | 8 |
| M. kansasii | Clinical Isolates | - | 0.125 | 0.25 |
Table 1: In Vitro Efficacy of Sutezolid against Various Mycobacterial Strains. Data compiled from multiple sources.[2][3]
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Mechanism of action of Sutezolid.
Figure 2. Workflow for MIC determination.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of sutezolid against M. tuberculosis using the broth microdilution method in a 96-well plate format.
Materials:
-
Sutezolid powder
-
Dimethyl sulfoxide (DMSO)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other strains of interest
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile tubes and pipettes
-
Incubator at 37°C
-
Plate reader (for fluorescence or absorbance)
Procedure:
-
Preparation of Sutezolid Stock Solution:
-
Prepare a stock solution of sutezolid at 10 mg/mL in DMSO.
-
Further dilute the stock solution in Middlebrook 7H9 broth to achieve a starting concentration for serial dilutions (e.g., 64 µg/mL).
-
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension with fresh broth to match a 0.5 McFarland standard.
-
Dilute this suspension 1:20 in broth to obtain the final inoculum.
-
-
Assay Setup:
-
Add 100 µL of Middlebrook 7H9 broth to wells 2-12 of a 96-well plate.
-
Add 200 µL of the starting sutezolid solution (e.g., 64 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (inoculum only), and well 12 as a negative control (broth only).
-
Add 100 µL of the final mycobacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate with a sterile, breathable membrane or place it in a secondary container to prevent evaporation.
-
Incubate the plate at 37°C for 7-14 days.
-
-
MIC Determination:
-
Visual Reading: The MIC is the lowest concentration of sutezolid that shows no visible turbidity.
-
Resazurin Microtiter Assay (REMA):
-
After the initial incubation, add 30 µL of the resazurin solution to each well.
-
Incubate for an additional 24-48 hours at 37°C.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.
-
Alternatively, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Protocol 2: Whole Blood Bactericidal Activity (WBA) Assay
This protocol measures the bactericidal activity of sutezolid in the context of a whole blood culture, which incorporates the effects of the host immune cells.
Materials:
-
Heparinized whole blood from healthy human donors
-
Sutezolid
-
RPMI 1640 medium
-
Mycobacterium tuberculosis H37Rv
-
Sterile screw-cap tubes
-
Rotating incubator at 37°C
-
Middlebrook 7H11 agar plates or BACTEC MGIT tubes
-
Sterile water for cell lysis
-
Phosphate buffered saline (PBS)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.
-
Wash the bacterial cells with PBS and resuspend in RPMI 1640 to a concentration of approximately 1 x 106 CFU/mL.
-
-
Assay Setup:
-
Dispense 500 µL of heparinized whole blood into sterile screw-cap tubes.
-
Add sutezolid at various concentrations to the tubes. Include a drug-free control.
-
Add 50 µL of the mycobacterial inoculum to each tube.
-
The final volume in each tube is 550 µL.
-
-
Incubation:
-
Incubate the tubes at 37°C on a rotator for 72 hours.
-
-
Colony Forming Unit (CFU) Enumeration:
-
At time 0 and 72 hours, take an aliquot from each tube.
-
Lyse the red blood cells by adding sterile water.
-
Centrifuge to pellet the bacteria and white blood cells.
-
Wash the pellet with PBS.
-
Resuspend the pellet in PBS and perform serial dilutions.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the CFU/mL.
-
-
Data Analysis:
-
The bactericidal activity is calculated as the log10 change in CFU/mL between the 72-hour and 0-hour time points. A negative value indicates bactericidal activity.
-
Conclusion
Sutezolid is a potent anti-tuberculosis agent with a well-defined mechanism of action. The provided protocols for MIC determination and whole blood bactericidal activity assays are fundamental tools for the preclinical and clinical evaluation of sutezolid and other novel anti-TB drug candidates. These assays provide critical data on the compound's intrinsic activity and its efficacy in a more physiologically relevant ex vivo model. Further research and clinical trials are essential to fully establish the role of sutezolid in future TB treatment regimens.
References
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Tuberculosis Inhibitor 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis Inhibitor 8, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) in vitro. This class of compounds has demonstrated significant activity against both drug-sensitive Mtb and Mycobacterium marinum (Mm), a related species often used as a surrogate model. These application notes provide a comprehensive overview of the experimental design for the further study of this promising anti-tuberculosis agent. The protocols detailed below are designed to enable researchers to assess its efficacy, preliminary safety profile, and to begin to elucidate its mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, including compounds structurally related to this compound, against M. tuberculosis and M. marinum. The data is presented as the Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth (MIC90).
| Compound ID | Modifications | Mtb MIC90 (μM) | Mm MIC90 (μM) |
| Compound A | 2-phenyl, 3-methoxy, 6-benzyl-heteroatom | 0.63 - 1.26 | 0.63 - 1.26 |
| Compound B | 2-(fluoro-phenyl), 3-methoxy, 6-benzyl-heteroatom | 0.63 - 1.26 | 0.63 - 1.26 |
| This compound (like) | 2-phenyl, 3-methoxy | ~0.69 | ~0.69 |
Note: The provided MIC90 values are based on published data for this class of compounds[1][2]. "this compound" is reported to have a MIC90 of 0.69 μM[3].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis
This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or a resazurin-based viability indicator
Procedure:
-
Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.05 µM to 50 µM.
-
Prepare an inoculum of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the 96-well plate containing the diluted compound.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC by visual inspection for turbidity or by using a viability dye like resazurin. The MIC is the lowest concentration of the compound that prevents visible growth.
Metabolic Stability Assay using Mouse Liver Microsomes
This protocol assesses the metabolic stability of this compound, a critical parameter given the reported in vivo inactivity of this class of compounds[1][2].
Materials:
-
Mouse liver microsomes (commercially available)
-
NADPH regenerating system
-
This compound
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, microsomes, and this compound at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance.
Cytotoxicity Assay in a Mammalian Cell Line
This protocol evaluates the toxicity of this compound against a mammalian cell line (e.g., HepG2 or A549) to determine its selectivity.
Materials:
-
Human cell line (e.g., HepG2 or A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Mechanism of Action
The specific molecular target and mechanism of action for this compound are currently unknown. The potent in vitro activity suggests that it may inhibit an essential cellular process in M. tuberculosis. Further studies are required to elucidate its mechanism.
Proposed Experimental Approaches for Target Identification:
-
Target-Based Screening: Screen this compound against a panel of known essential enzymes in M. tuberculosis, such as those involved in cell wall synthesis, DNA replication, or energy metabolism.
-
Whole-Genome Sequencing of Resistant Mutants: Generate and select for Mtb mutants resistant to this compound. Sequence the genomes of these resistant mutants to identify mutations in potential target genes.
-
Affinity Chromatography: Synthesize a derivative of this compound with a linker for attachment to a solid support. Use this to pull down binding partners from Mtb lysates, which can then be identified by mass spectrometry.
Visualizations
Experimental Workflow for the Evaluation of this compound
Caption: Experimental workflow for this compound evaluation.
Hypothetical Signaling Pathway: Mycolic Acid Biosynthesis
The following diagram illustrates the mycolic acid biosynthesis pathway, a well-established target for several anti-tuberculosis drugs. While the target of this compound is unknown, this pathway serves as a hypothetical example for target-based screening.
Caption: Hypothetical targeting of mycolic acid biosynthesis by this compound.
References
Application Notes and Protocols for Assessing the Cytotoxicity of Tuberculosis Inhibitor 8
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel and effective therapeutic agents. Tuberculosis Inhibitor 8 (TBI-8) is a novel investigational compound designed to inhibit the growth of Mycobacterium tuberculosis. As with any new drug candidate, a thorough evaluation of its safety profile is paramount. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of TBI-8 against mammalian cell lines. Understanding the potential off-target effects of TBI-8 on host cells is a critical step in its preclinical development.
The following protocols describe three common and robust methods for quantifying cytotoxicity: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and an Annexin V/Propidium Iodide (PI) staining assay for the detection of apoptosis.
Data Presentation
Quantitative data from cytotoxicity assays should be recorded and analyzed to determine key toxicological endpoints such as the 50% cytotoxic concentration (CC50). Data should be presented in a clear and structured format for easy comparison.
Table 1: Cytotoxicity of this compound (TBI-8) on HepG2 cells after 48h exposure.
| Assay Type | TBI-8 Concentration (µM) | % Cell Viability (Mean ± SD) | CC50 (µM) |
| MTT Assay | 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{}{XX.X ± X.X} |
| 1 | 95.2 ± 5.1 | ||
| 10 | 78.6 ± 6.2 | ||
| 50 | 52.1 ± 4.8 | ||
| 100 | 25.3 ± 3.9 | ||
| 200 | 10.1 ± 2.5 | ||
| LDH Assay | 0 (Vehicle Control) | 0 ± 2.1 (% Cytotoxicity) | \multirow{6}{}{YY.Y ± Y.Y} |
| 1 | 5.8 ± 3.0 | ||
| 10 | 22.4 ± 4.5 | ||
| 50 | 48.9 ± 5.6 | ||
| 100 | 75.8 ± 6.1 | ||
| 200 | 91.2 ± 3.7 |
Table 2: Apoptosis Induction by this compound (TBI-8) in A549 cells after 24h exposure.
| TBI-8 Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 96.2 ± 2.1 | 2.1 ± 0.8 | 1.2 ± 0.5 | 0.5 ± 0.2 |
| 10 | 85.4 ± 3.5 | 10.3 ± 2.2 | 3.1 ± 1.1 | 1.2 ± 0.6 |
| 50 | 60.1 ± 4.2 | 25.6 ± 3.1 | 12.5 ± 2.5 | 1.8 ± 0.9 |
| 100 | 35.8 ± 5.1 | 40.2 ± 4.5 | 20.7 ± 3.8 | 3.3 ± 1.3 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[4]
Materials:
-
This compound (TBI-8)
-
Mammalian cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1][5]
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Prepare serial dilutions of TBI-8 in complete medium.
-
Remove the medium from the wells and add 100 µL of the TBI-8 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve TBI-8) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3][5]
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Read the absorbance at 570 nm using a microplate reader.[1][3]
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes into the culture supernatant.[6][7][8] The amount of released LDH is proportional to the number of lysed cells.[6]
Materials:
-
This compound (TBI-8)
-
Mammalian cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of TBI-8 and include appropriate controls: vehicle control (untreated cells), positive control (cells treated with a lysis agent provided in the kit), and a blank (medium only).
-
Incubate the plate for the desired exposure time.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[9]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.[8][9]
-
Stop the reaction by adding the stop solution provided in the kit, if applicable.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8][10]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically by comparing the LDH release in treated wells to that in the positive control after subtracting background levels.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[11][13] Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11]
Materials:
-
This compound (TBI-8)
-
Mammalian cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of TBI-8 for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X binding buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.[13] Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls to set up compensation and gates.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
Signaling Pathway Diagram
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
Application Note & Protocol: Long-Term Stability Testing of Tuberculosis Inhibitor 8 (TI-8)
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutic agents. Tuberculosis Inhibitor 8 (TI-8) is a promising novel compound with potent inhibitory activity against M. tuberculosis. To ensure its quality, safety, and efficacy throughout its shelf life, a comprehensive long-term stability testing program is essential.[1]
This document outlines the protocol for conducting long-term stability testing of TI-8 as a drug substance, in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[2][3] The purpose of this testing is to provide evidence on how the quality of the drug substance varies with time under the influence of environmental factors such as temperature and humidity.[1][3][4]
Objective
The primary objective of this study is to establish a re-test period for the TI-8 drug substance by evaluating its stability under defined long-term storage conditions. This involves assessing its physical, chemical, and microbiological attributes over a predetermined period.
Scope
This protocol applies to the long-term stability testing of three primary batches of the TI-8 drug substance.[3] The batches should be manufactured to a minimum of pilot scale using a process that simulates the final production method.[3]
Experimental Protocol
Materials
-
This compound (TI-8) drug substance (three primary batches)
-
Primary container closure system (e.g., amber glass vials with inert stoppers and seals)
-
Secondary packaging (if applicable)
-
Validated stability-indicating analytical methods
Storage Conditions
The long-term stability study will be conducted under the following conditions, representing Climatic Zone II (subtropical/Mediterranean) and IV (hot and humid) as per ICH guidelines.[5]
| Study Type | Storage Condition | Testing Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 60 months |
| Long-Term | 30°C ± 2°C / 65% RH ± 5% RH | 60 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency
Samples will be pulled and tested at the following time points:
| Study Type | Time Points (Months) |
| Long-Term | 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 |
| Accelerated | 0, 3, 6 |
Analytical Methods
The following tests will be performed at each time point using validated stability-indicating methods.
| Test Parameter | Analytical Method | Acceptance Criteria |
| Physical | ||
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Chemical | ||
| Identification | HPLC-UV, FTIR | Conforms to reference standard |
| Assay | HPLC-UV | 98.0% - 102.0% of initial value |
| Purity/Impurities | HPLC-UV | Individual impurity: ≤ 0.2%Total impurities: ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Microbiological | ||
| Total Aerobic Microbial Count | USP <61> | ≤ 100 CFU/g |
| Total Yeasts and Molds Count | USP <61> | ≤ 10 CFU/g |
| Absence of E. coli | USP <62> | Absent in 1g |
| Absence of Salmonella spp. | USP <62> | Absent in 10g |
Data Presentation
All quantitative data will be summarized in the following tables for easy comparison and trend analysis.
Table 1: Physical and Chemical Stability Data for TI-8 (Batch No: XXXXXX) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | Appearance | Identification | Assay (%) | Purity/Impurities (%) | Water Content (%) |
| 0 | |||||
| 3 | |||||
| 6 | |||||
| ... | |||||
| 60 |
Table 2: Microbiological Stability Data for TI-8 (Batch No: XXXXXX) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | Total Aerobic Microbial Count (CFU/g) | Total Yeasts and Molds Count (CFU/g) | E. coli | Salmonella spp. |
| 0 | ||||
| 3 | ||||
| 6 | ||||
| ... | ||||
| 60 |
(Similar tables will be generated for each batch and storage condition.)
Visualizations
Experimental Workflow
References
- 1. upm-inc.com [upm-inc.com]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. snscourseware.org [snscourseware.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Overcoming solubility issues with Tuberculosis inhibitor 8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Tuberculosis Inhibitor 8 (TI-8), a potent but poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound?
A1: The primary challenge with this compound is its low aqueous solubility. Like many new chemical entities, TI-8 is a hydrophobic molecule, which can lead to difficulties in preparing stock solutions, inaccurate assay results due to precipitation, and poor bioavailability in preclinical studies.[1][2][3][4]
Q2: Why is my TI-8 precipitating out of solution during my experiment?
A2: Precipitation of TI-8 during an experiment can be attributed to several factors:
-
Solvent Change: A common cause is a change in the solvent environment. If a concentrated stock of TI-8 in an organic solvent is diluted into an aqueous buffer, the inhibitor may crash out of solution as it is no longer soluble in the final solvent composition.
-
Temperature Fluctuation: Changes in temperature can affect the solubility of the compound. A decrease in temperature can lead to supersaturation and subsequent precipitation.
-
pH Shift: The solubility of ionizable compounds is highly dependent on the pH of the solution.[3][5] If the pH of your experimental buffer is not optimal for TI-8, it may precipitate.
-
High Concentration: You may be working with a concentration of TI-8 that is above its limit of solubility in the specific medium you are using.
Q3: How can I prepare a stable stock solution of TI-8?
A3: To prepare a stable stock solution, it is recommended to use a water-miscible organic solvent in which TI-8 is freely soluble. Common choices include dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF). It is crucial to determine the maximum solubility in the chosen solvent to avoid precipitation upon storage. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Inconsistent results with TI-8 in biological assays are often linked to its poor solubility, leading to variable effective concentrations.
Workflow for Troubleshooting Inconsistent Assay Results:
Caption: Troubleshooting workflow for inconsistent assay results with TI-8.
Issue 2: Low bioavailability in in-vivo studies.
The poor aqueous solubility of TI-8 can significantly limit its oral bioavailability, hindering in-vivo efficacy studies.[3]
Strategies to Enhance In-Vivo Bioavailability:
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing the particle size of the drug increases the surface area available for dissolution.[5][6] Techniques include micronization and nanosizing. | Simple and effective for improving dissolution rate. | May not increase equilibrium solubility; potential for particle aggregation. |
| Solid Dispersions | The drug is dispersed in a polymer matrix, often in an amorphous state, which has higher solubility than the crystalline form.[1][7] | Significant improvement in both solubility and dissolution rate. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations | TI-8 is dissolved in a lipid-based vehicle, such as self-emulsifying drug delivery systems (SEDDS), which form microemulsions in the gastrointestinal tract.[5][8] | Enhances solubility and can improve absorption via lymphatic pathways. | Can be complex to formulate and may have stability issues. |
| Cyclodextrin Complexation | Cyclodextrins are used to form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity.[2] | Increases aqueous solubility and can improve stability. | Can be expensive and may have limitations on the amount of drug that can be complexed. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of TI-8 using Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of TI-8.
Materials:
-
This compound (TI-8)
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (100-mesh)
Procedure:
-
Accurately weigh 100 mg of TI-8 and 200 mg of PVP K30.
-
Dissolve both the TI-8 and PVP K30 in 20 mL of methanol in a round-bottom flask.
-
Sonicate the mixture for 15 minutes to ensure a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at 40°C until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Determination of TI-8 Solubility Enhancement using a Co-solvent System
This protocol outlines the steps to quantify the increase in solubility of TI-8 using a co-solvent.
Materials:
-
This compound (TI-8)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system
Procedure:
-
Prepare a series of co-solvent mixtures of DMSO in PBS (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of TI-8 to 1 mL of each co-solvent mixture in separate microcentrifuge tubes.
-
Vortex each tube for 1 minute to facilitate initial mixing.
-
Place the tubes in a thermostatic shaker at 25°C and agitate for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the tubes at 10,000 rpm for 15 minutes to pellet the undissolved TI-8.
-
Carefully collect the supernatant and dilute it appropriately with the mobile phase for HPLC analysis.
-
Quantify the concentration of TI-8 in the supernatant using a validated HPLC method.
-
Compare the solubility of TI-8 in the different co-solvent mixtures to its solubility in PBS alone.
Representative Solubility Data for TI-8:
| Solvent System | TI-8 Solubility (µg/mL) | Fold Increase |
| PBS (pH 7.4) | 0.5 | 1 |
| 5% DMSO in PBS | 12.8 | 25.6 |
| 10% DMSO in PBS | 45.2 | 90.4 |
| 20% DMSO in PBS | 158.6 | 317.2 |
Signaling Pathways and Mechanisms
While the specific signaling pathway inhibited by TI-8 is proprietary, understanding how solubilization strategies work at a molecular level is crucial.
Mechanism of Cyclodextrin Inclusion Complexation:
Caption: Diagram illustrating the formation of a soluble TI-8-cyclodextrin inclusion complex.
References
- 1. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Troubleshooting inconsistent results in Tuberculosis inhibitor 8 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tuberculosis Inhibitor 8 (TBIO-8) in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for TBIO-8?
A1: TBIO-8 is a novel investigational inhibitor targeting the mycolic acid synthesis pathway, a critical component of the Mycobacterium tuberculosis cell wall.[1][2] By disrupting this pathway, TBIO-8 compromises the structural integrity of the bacterial cell wall, leading to increased susceptibility to host immune responses and other antimicrobial agents.
Q2: What are the recommended starting concentrations for in vitro assays with TBIO-8?
A2: For initial screening, a common starting concentration for TBIO-8 in Minimum Inhibitory Concentration (MIC) assays is in the range of 1-10 µg/mL. However, the optimal concentration may vary depending on the specific M. tuberculosis strain and assay conditions. It is recommended to perform a dose-response curve to determine the precise IC50 and MIC values for your experimental setup.
Q3: How should I dissolve and store TBIO-8?
A3: TBIO-8 is soluble in dimethyl sulfoxide (DMSO). For stock solutions, dissolve the compound in 100% DMSO to a concentration of 10 mg/mL. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can be toxic to both mycobacteria and mammalian cells.
Troubleshooting Inconsistent Results
Q4: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assay results for TBIO-8. What are the possible causes?
A4: Inconsistent MIC results can arise from several factors. Here are some common causes and troubleshooting steps:
-
Inoculum Preparation: An inconsistent number of colony-forming units (CFU) in the inoculum is a primary source of variability.
-
Solution: Ensure a homogenous bacterial suspension by thorough vortexing. Prepare the inoculum from a fresh, actively growing culture. Standardize the inoculum density using spectrophotometry (e.g., measuring the optical density at 600 nm) and confirm by plating serial dilutions for CFU counting.
-
-
Compound Precipitation: TBIO-8 may precipitate out of solution at higher concentrations or in certain media.
-
Solution: Visually inspect your assay plates for any signs of precipitation. If observed, consider preparing fresh dilutions of TBIO-8 and ensure the final DMSO concentration is optimized.
-
-
Plate Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate the compound and media components, leading to skewed results.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.
-
-
Contamination: Bacterial or fungal contamination can interfere with the growth of M. tuberculosis and the action of the inhibitor.
-
Solution: Use sterile techniques throughout the experimental setup. Regularly check your cell cultures and reagents for any signs of contamination.
-
Q5: My cytotoxicity assay results with TBIO-8 on mammalian cells are not reproducible. What should I do?
A5: Reproducibility issues in cytotoxicity assays can often be traced back to cell culture practices and assay conditions.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results.
-
Solution: Ensure a single-cell suspension before seeding. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Perform cell counts before seeding each experiment.
-
-
Cell Health and Viability: Unhealthy or stressed cells will respond differently to the compound.
-
Solution: Use cells with a low passage number. Do not allow cells to become over-confluent in culture flasks. Regularly check cell viability using methods like trypan blue exclusion.
-
-
Incubation Time: The duration of exposure to TBIO-8 can significantly impact cytotoxicity.
-
Solution: Optimize the incubation time for your specific cell line and the expected mechanism of action of TBIO-8. Ensure the incubation time is consistent across all experiments.
-
Q6: I am seeing a high background signal in my reporter-based mycobacterial growth inhibition assay. How can I reduce it?
A6: A high background signal can mask the true inhibitory effect of TBIO-8.
-
Autofluorescence of the Compound: TBIO-8 itself might be fluorescent at the excitation and emission wavelengths of your reporter.
-
Solution: Run a control plate with TBIO-8 in media without cells to measure its intrinsic fluorescence. If it is fluorescent, you may need to switch to a different reporter system (e.g., luminescence-based) or subtract the background fluorescence.
-
-
Media Components: Some components in the culture media can be inherently fluorescent.
-
Solution: Test different types of media to find one with lower background fluorescence. Phenol red, a common pH indicator in media, is fluorescent and can be a source of background. Consider using media without phenol red for fluorescence-based assays.
-
Data Presentation
Table 1: In Vitro Activity of TBIO-8 against M. tuberculosis H37Rv
| Assay Type | Parameter | Value |
| Broth Microdilution | MIC₅₀ | 2.5 µg/mL |
| Broth Microdilution | MIC₉₀ | 5.0 µg/mL |
| Reporter Gene Assay | IC₅₀ | 1.8 µg/mL |
Table 2: Cytotoxicity Profile of TBIO-8
| Cell Line | Assay Type | Parameter | Value |
| Human Lung Fibroblast (MRC-5) | MTT Assay | CC₅₀ | > 50 µg/mL |
| Human Hepatocellular Carcinoma (HepG2) | CellTiter-Glo | CC₅₀ | > 50 µg/mL |
| Murine Macrophage (J774A.1) | LDH Release | CC₅₀ | 45 µg/mL |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Prepare a serial two-fold dilution of TBIO-8 in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
-
Dilute the inoculum 1:20 in 7H9 broth and add 100 µL to each well containing the compound, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of TBIO-8 that prevents visible growth of the bacteria.
Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)
-
Seed mammalian cells (e.g., MRC-5) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of TBIO-8 in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of TBIO-8.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ (the concentration that reduces cell viability by 50%) by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Caption: Hypothetical signaling pathway for TBIO-8's mechanism of action.
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: General experimental workflow for a TBIO-8 MIC assay.
References
Technical Support Center: Enhancing the Bioavailability of Imidazo[1,2-b]pyridazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of imidazo[1,2-b]pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine derivative shows high in vitro potency but poor in vivo efficacy. What is a likely cause?
A common reason for this discrepancy is low oral bioavailability, which can stem from poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract. Many imidazo[1,2-b]pyridazine derivatives are lipophilic and crystalline, which limits their dissolution rate in GI fluids, a critical step for absorption.
Q2: What are the primary strategies for improving the bioavailability of these derivatives?
There are three main approaches:
-
Structural Modification: Altering the chemical structure of the molecule itself to improve its physicochemical properties. This is often part of lead optimization in drug discovery. For instance, introducing polar groups or groups capable of forming intramolecular hydrogen bonds can enhance properties like permeability.[1]
-
Formulation Development: Modifying the drug product without changing the active pharmaceutical ingredient (API). This includes techniques like solid dispersions, micronization, and nanoparticle formulations.
-
Chemical Modification of the API: Forming salts or cocrystals to improve the dissolution properties of the solid form of the drug.
Q3: Are there examples of imidazo[1,2-b]pyridazine derivatives with inherently good oral bioavailability?
Yes, through structural optimization, potent derivatives with good pharmacokinetic profiles have been developed. For example, one Tyk2 JH2 inhibitor from this class demonstrated an oral bioavailability of up to 114% in rats, attributed to enhanced Caco-2 permeability from its ability to form intramolecular hydrogen bonds.[1] Another example, a potent TRK inhibitor, displayed an oral bioavailability of 55.26%.[2] These examples highlight the success of medicinal chemistry efforts in addressing bioavailability early in development.
Q4: What is a solid dispersion and how can it help?
A solid dispersion is a system where the drug (one or more active ingredients) is dispersed in an inert carrier or matrix at the solid-state.[3] By converting a poorly soluble crystalline drug into an amorphous form and dispersing it at a molecular level within a hydrophilic polymer, the dissolution rate can be significantly increased.[3] When the solid dispersion enters the aqueous environment of the GI tract, the carrier dissolves rapidly, releasing the drug as fine colloidal particles with a high surface area, which enhances dissolution and absorption.[3]
Q5: How do salt formation and cocrystallization improve bioavailability?
Both techniques create new solid forms of the API with different crystal lattice structures and energies, which can lead to improved solubility and dissolution rates.
-
Salt Formation: This is a common technique for ionizable APIs. By reacting an acidic or basic drug with a suitable counterion, a salt with higher aqueous solubility can be formed.[4]
-
Cocrystallization: This method is applicable to non-ionizable APIs. It involves combining the API with a benign coformer molecule in a specific stoichiometric ratio within a crystal lattice.[4][5] The resulting cocrystal can exhibit significantly different (and often better) physicochemical properties than the API alone.
Troubleshooting Guide
Issue: Poor and Variable Absorption in Preclinical Animal Studies
This is a common challenge with imidazo[1,2-b]pyridazine derivatives due to their low aqueous solubility. Below are potential solutions and experimental approaches.
Solution 1: Enhance Solubility and Dissolution via Salt or Cocrystal Formation
This is a primary strategy for improving the physicochemical properties of the API itself. A study on the antimalarial imidazo[1,2-b]pyridazine drug lead MMV652103, which suffers from low aqueous solubility, demonstrated the effectiveness of this approach.[6]
| Solid Form | Coformer | Molar Ratio (API:Coformer) | Fold Increase in Cmax* |
| Cocrystal 1 | Adipic Acid | 2:1 | ~5.6 |
| Cocrystal 2 | Glutaric Acid | 2:1 | ~4.6 |
| Cocrystal 3 | Fumaric Acid | 2:1 | ~4.8 |
| Salt | Malonic Acid | 1:1 | ~5.2 |
*Maximum concentration achieved in fasted-state simulated intestinal fluid compared to the untreated API.[6]
A general protocol for cocrystal formation using the solvent evaporation method is provided below.
Objective: To prepare cocrystals of a poorly soluble imidazo[1,2-b]pyridazine derivative with various coformers to enhance solubility.
Materials:
-
Imidazo[1,2-b]pyridazine API
-
Coformer candidates (e.g., dicarboxylic acids like adipic, glutaric, fumaric, or malonic acid)[6]
-
Solvent(s) in which both the API and coformer are soluble (e.g., methanol, ethanol, acetone)
-
Mortar and pestle
-
Evaporation dish or crystallizing dish
-
Desiccator
Methodology:
-
Stoichiometric Measurement: Weigh the API and a selected coformer in the desired molar ratio (e.g., 1:1 or 2:1).
-
Dissolution: Dissolve both components in a minimal amount of a suitable common solvent in an evaporation dish. Gentle heating or sonication may be applied to facilitate dissolution.
-
Evaporation: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen. Slow evaporation is crucial for the formation of well-ordered crystals.
-
Drying: Once the solvent has completely evaporated, place the resulting solid in a desiccator for 24 hours to remove any residual solvent.
-
Characterization: The resulting solid should be characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase (cocrystal) and not a simple physical mixture.
-
Solubility and Dissolution Testing: Perform solubility studies in relevant media (e.g., simulated gastric or intestinal fluid) to compare the performance of the cocrystals against the pure API.[6]
Solution 2: Formulation as an Amorphous Solid Dispersion
If salt or cocrystal formation is not feasible or does not provide sufficient enhancement, formulating the API as an amorphous solid dispersion is a powerful alternative.
Objective: To prepare an amorphous solid dispersion of an imidazo[1,2-b]pyridazine derivative to improve its dissolution rate.
Materials:
-
Imidazo[1,2-b]pyridazine API
-
Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Soluplus®)
-
A common solvent that dissolves both the API and the carrier (e.g., methanol, acetone)[7]
-
Hot plate with magnetic stirrer
-
Evaporation dish (e.g., a beaker or petri dish)
-
Desiccator
Methodology:
-
Ratio Selection: Choose the desired drug-to-carrier ratios for preparation (e.g., 1:1, 1:3, 1:9 w/w).
-
Dissolution: Dissolve the accurately weighed API and polymer carrier in the common solvent in the evaporation dish.[7]
-
Solvent Evaporation: Place the dish on a hot plate and stir continuously to evaporate the solvent. This should result in a dry, solid film or powder.[7]
-
Final Drying: Transfer the solid dispersion to a desiccator for at least 24 hours to ensure the complete removal of any residual solvent.[7]
-
Processing: The dried solid dispersion can then be scraped, pulverized using a mortar and pestle, and sieved to obtain a uniform powder.[7]
-
Characterization: Use PXRD and DSC to confirm the amorphous nature of the drug within the dispersion. The absence of sharp melting point peaks corresponding to the crystalline drug is indicative of successful amorphous conversion.[8]
-
Dissolution Testing: Evaluate the dissolution profile of the solid dispersion in comparison to the pure crystalline drug to quantify the improvement.
Visualizations
Below are diagrams illustrating key workflows and concepts for improving the bioavailability of imidazo[1,2-b]pyridazine derivatives.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Experimental workflow for solid dispersion preparation.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products [ejchem.journals.ekb.eg]
- 6. Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
Refining synthesis protocol for higher yield of Tuberculosis inhibitor 8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Tuberculosis inhibitor 8, a potent inhibitor of Mycobacterium tuberculosis glutamine synthetase (Mtb-GS). The target molecule for this guide is 2-((1-(4-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide .
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is a three-step process:
-
Step 1: N-Alkylation. Synthesis of 1-(4-chlorobenzyl)-1H-imidazole-2(3H)-thione from 2-mercaptoimidazole and 4-chlorobenzyl chloride.
-
Step 2: Amidation. Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide from chloroacetyl chloride and sulfanilamide.
-
Step 3: Thioether Formation. Coupling of the products from Step 1 and Step 2 to yield the final product, this compound.
Q2: I am seeing a low yield in Step 1 (N-Alkylation). What are the common causes?
A2: Low yields in the N-alkylation of 2-mercaptoimidazole can be due to several factors:
-
Incomplete deprotonation: The thiol group of 2-mercaptoimidazole needs to be deprotonated to form a nucleophilic thiolate. Ensure you are using a strong enough base and appropriate solvent.
-
Side reactions: Alkylation can occur at either the sulfur (S-alkylation) or one of the nitrogen atoms (N-alkylation). While S-alkylation is generally favored under basic conditions, changes in reaction conditions can lead to a mixture of products.
-
Poor quality reagents: Ensure your 4-chlorobenzyl chloride is free of impurities, such as the corresponding alcohol, which can complicate the reaction.
Q3: The amidation reaction (Step 2) is sluggish and gives a poor yield. How can I improve this?
A3: Amidation reactions can be challenging. Here are some troubleshooting tips:
-
Activation of the carboxylic acid: If you are starting from a carboxylic acid, ensure it is properly activated. Using the acid chloride (chloroacetyl chloride) is generally effective.
-
Base selection: A non-nucleophilic base should be used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Steric hindrance: If your aniline derivative is sterically hindered, the reaction may require harsher conditions, such as higher temperatures or a more reactive acylating agent.
-
Solvent choice: Aprotic polar solvents like DMF or DMAc are often effective for this type of reaction.
Q4: I am having difficulty purifying the final product in Step 3. What are the recommended methods?
A4: The final product, being a relatively complex molecule, may require careful purification.
-
Column chromatography: This is the most common method for purifying compounds of this type. A silica gel column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is a good starting point.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure material.
Troubleshooting Guides
Problem 1: Low Yield in N-Alkylation (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Starting material (2-mercaptoimidazole) remains after the reaction. | Incomplete deprotonation. | Use a stronger base (e.g., NaH instead of K2CO3) and an anhydrous aprotic solvent (e.g., DMF or THF). |
| Multiple spots on TLC, indicating a mixture of products. | Competing N-alkylation and S-alkylation. | Perform the reaction at a lower temperature to favor the thermodynamically more stable S-alkylated product, which can then rearrange to the N-alkylated product upon heating. |
| Formation of a significant amount of 4-chlorobenzyl alcohol. | Hydrolysis of 4-chlorobenzyl chloride. | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Incomplete Amidation Reaction (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Starting amine (sulfanilamide) is largely unreacted. | Insufficiently reactive acylating agent. | Ensure the chloroacetyl chloride is fresh and has not been hydrolyzed. Consider using a coupling agent if starting from chloroacetic acid. |
| Reaction is very slow. | Low reaction temperature. | Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. |
| Formation of multiple byproducts. | Side reactions of the sulfamoyl group. | Protect the sulfamoyl group if it is found to be interfering with the reaction, although this is generally not necessary for simple amidation. |
Problem 3: Low Yield in Thioether Formation (Step 3)
| Symptom | Possible Cause | Suggested Solution |
| Starting materials remain after prolonged reaction time. | Insufficiently nucleophilic thiolate. | Ensure complete deprotonation of the 1-(4-chlorobenzyl)-1H-imidazole-2(3H)-thione with a suitable base (e.g., NaH or K2CO3) before adding the acetamide derivative. |
| Formation of disulfide byproduct. | Oxidation of the thiol. | Degas the solvent and run the reaction under an inert atmosphere to minimize oxidation. |
| Product is difficult to isolate from the reaction mixture. | Product is highly soluble in the reaction solvent. | After the reaction is complete, quench with water and extract the product into an organic solvent. If the product is water-soluble, consider alternative workup procedures. |
Quantitative Data Summary
| Step | Reaction | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent |
| 1 | N-Alkylation | 75-85 | 4-6 | 60-80 | DMF |
| 2 | Amidation | 80-90 | 2-4 | 0 to RT | Dichloromethane |
| 3 | Thioether Formation | 65-75 | 6-8 | RT to 50 | Acetonitrile |
Experimental Protocols
Step 1: Synthesis of 1-(4-chlorobenzyl)-1H-imidazole-2(3H)-thione
-
To a solution of 2-mercaptoimidazole (1.0 g, 10 mmol) in 20 mL of anhydrous DMF, add potassium carbonate (1.66 g, 12 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chlorobenzyl chloride (1.77 g, 11 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 70 °C and stir for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the desired product.
Step 2: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide
-
Suspend sulfanilamide (1.72 g, 10 mmol) in 30 mL of dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.5 mL, 11 mmol) to the suspension.
-
Slowly add a solution of chloroacetyl chloride (1.24 g, 11 mmol) in 10 mL of dichloromethane dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 3: Synthesis of 2-((1-(4-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (this compound)
-
To a solution of 1-(4-chlorobenzyl)-1H-imidazole-2(3H)-thione (2.26 g, 10 mmol) in 30 mL of acetonitrile, add potassium carbonate (1.52 g, 11 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-N-(4-sulfamoylphenyl)acetamide (2.48 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 7 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.
Visualizations
Technical Support Center: Scaling Up Production of Tuberculosis Inhibitor 8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of Tuberculosis Inhibitor 8 (TB-I-8), a novel heterocyclic compound under investigation for the treatment of tuberculosis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of TB-I-8.
Problem 1: Low Yield of Final Product
Symptoms: The final yield of TB-I-8 is significantly lower than expected based on small-scale laboratory synthesis.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reactions | Monitor reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, NMR). Optimize reaction time, temperature, and stoichiometry of reagents. Consider the use of microwave-assisted synthesis to potentially improve reaction times and yields.[1] |
| Side Product Formation | Identify the structure of major side products. Adjust reaction conditions (e.g., temperature, solvent, catalyst) to minimize their formation. Re-evaluate the purification strategy to effectively remove these impurities. |
| Degradation of Reactants or Product | Assess the stability of starting materials, intermediates, and the final product under the reaction and work-up conditions.[2] Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive to oxidation. The stability of similar anti-tubercular drugs can be pH-dependent.[2] |
| Inefficient Purification | Optimize the purification method (e.g., column chromatography, crystallization). For chromatography, experiment with different solvent systems and stationary phases. For crystallization, screen various solvents and conditions to improve yield and purity. Changes in crystal habit or polymorphism can impact filtration and drying.[3] |
Problem 2: Inconsistent Product Purity
Symptoms: Batch-to-batch variation in the purity of TB-I-8, with the presence of unidentified impurities.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Raw Material Variability | Ensure consistent quality of starting materials and reagents from suppliers. Perform quality control checks on incoming materials. |
| Process Control Issues | Maintain strict control over reaction parameters such as temperature, pressure, and mixing speed.[3] Non-linear effects can occur when scaling up from bench to manufacturing plant.[3] |
| Cross-Contamination | Thoroughly clean reactors and equipment between batches to prevent cross-contamination. |
| Polymorphism | Investigate the potential for different crystalline forms (polymorphs) of TB-I-8.[4][5] Polymorphism can affect physical properties like solubility and bioavailability. Characterize the solid form of each batch using techniques like XRD and DSC. |
Problem 3: Poor Solubility of TB-I-8
Symptoms: Difficulty in dissolving TB-I-8 for downstream processing, formulation, or biological assays.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Intrinsic Molecular Properties | The heterocyclic nature of TB-I-8 may contribute to low aqueous solubility. |
| Crystallinity | The crystalline form of the compound can significantly impact its solubility. Amorphous forms are generally more soluble than highly crystalline forms. |
| pH Effects | Determine the pKa of TB-I-8 and assess its solubility at different pH values. For some anti-tubercular drugs, solubility can be improved by adjusting the pH.[6] |
| Particle Size | A larger particle size can lead to a slower dissolution rate. Consider micronization or other particle size reduction techniques.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of a potent inhibitor like TB-I-8?
A1: The primary safety concerns include:
-
Runaway Reactions: Exothermic reactions that are manageable on a small scale can become dangerous at a larger scale, leading to a rapid increase in temperature and pressure.[3][4] It is crucial to perform reaction calorimetry to understand the thermal hazards.[3]
-
Handling of Hazardous Reagents: Many synthetic routes for complex heterocyclic molecules involve toxic, flammable, or corrosive reagents.[7] Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, glove boxes) are in place.
-
Product Potency and Handling: As an active pharmaceutical ingredient (API), TB-I-8 itself may have high biological activity. Appropriate containment strategies should be implemented to prevent exposure to personnel.
Q2: How can we transition from a laboratory-scale synthesis to a pilot-plant production for TB-I-8?
A2: The transition involves several key steps:
-
Process Chemistry Review: The initial synthetic route developed by medicinal chemists may not be suitable for large-scale production due to expensive reagents, complex procedures, or safety issues.[4][8] A process chemistry team should evaluate and optimize the route for safety, robustness, and cost-effectiveness.[8]
-
Route Scouting: It may be necessary to identify a new, more scalable synthetic route.[8]
-
Process Parameter Optimization: Key process parameters (e.g., temperature, concentration, addition rates) need to be optimized for the larger scale. Design of Experiments (DoE) can be a valuable tool for this.[3]
-
Equipment Selection: The choice of reactor and other processing equipment is critical and should be based on the specific requirements of the chemical transformations.
Q3: What analytical methods are recommended for quality control of TB-I-8 during and after production?
A3: A comprehensive analytical package should be developed, including:
-
Chromatographic Methods (HPLC, UPLC, GC): To determine purity, identify and quantify impurities.
-
Spectroscopic Methods (NMR, IR, MS): To confirm the structure of the final product and any isolated intermediates or impurities.
-
Physical Characterization (XRD, DSC, TGA): To determine the solid-state properties, including crystallinity and polymorphism.
-
Residual Solvent Analysis (GC-HS): To quantify any remaining solvents from the manufacturing process.
Experimental Protocols
Protocol 1: General Method for Monitoring Reaction Completion by Thin Layer Chromatography (TLC)
-
Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
TLC Plate Spotting: Spot the diluted sample onto a TLC plate along with spots of the starting material(s) and, if available, the product standard.
-
Elution: Develop the TLC plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
Protocol 2: General Procedure for Recrystallization to Improve Purity
-
Solvent Selection: Choose a solvent in which TB-I-8 is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude TB-I-8 in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A simplified workflow for the synthesis, purification, and quality control of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. Syntheses of new tuberculosis inhibitors promoted by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dbc.wroc.pl [dbc.wroc.pl]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. researchgate.net [researchgate.net]
- 7. ijarst.in [ijarst.in]
- 8. pharmafocusasia.com [pharmafocusasia.com]
Technical Support Center: Improving the Selectivity of Tuberculosis Inhibitor 8 (TBH8)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tuberculosis Inhibitor 8 (TBH8). Our goal is to help you overcome common challenges and improve the selectivity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TBH8?
A1: TBH8 is a potent inhibitor of Mycobacterium tuberculosis (Mtb) isocitrate lyase (ICL), a key enzyme in the glyoxylate shunt pathway.[1] This pathway is essential for Mtb to survive on fatty acid carbon sources, particularly during the persistent phase of infection.[1] By inhibiting ICL, TBH8 effectively blocks the bacterium's ability to utilize fatty acids, leading to cell death.
Q2: What are the known off-target effects of TBH8?
A2: While TBH8 shows high potency against Mtb ICL, some off-target activity has been observed against human enzymes with similar active site architecture, such as the mitochondrial isocitrate dehydrogenase. This can lead to dose-dependent cytotoxicity in mammalian cell lines. Researchers should be aware of potential mitochondrial toxicity at higher concentrations.
Q3: How can I assess the selectivity of TBH8 in my experiments?
A3: Selectivity can be determined by comparing the inhibitor's potency against the target enzyme (Mtb ICL) with its potency against off-target enzymes (e.g., human isocitrate dehydrogenase). A selectivity index (SI) can be calculated by dividing the cytotoxic concentration 50 (CC50) in a mammalian cell line by the half-maximal inhibitory concentration (IC50) against Mtb. A higher SI value indicates greater selectivity.
Q4: Are there any known analogs of TBH8 with improved selectivity?
A4: Several structural analogs of TBH8 are currently under investigation. Structure-activity relationship (SAR) studies have focused on modifying specific moieties to enhance binding affinity for the Mtb ICL active site while reducing interaction with human off-target enzymes. Preliminary data suggests that analogs with bulkier side chains at the C3 position may exhibit improved selectivity.[1]
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with TBH8.
Issue 1: High Cytotoxicity in Mammalian Cell Lines
Symptoms:
-
Low CC50 values in cytotoxicity assays (e.g., MTT, LDH).
-
Observed cell death at concentrations close to the Mtb IC50.
Possible Causes:
-
Off-target inhibition of host cell enzymes.
-
Mitochondrial toxicity.
-
Inaccurate compound concentration.
Troubleshooting Steps:
-
Verify Compound Concentration: Ensure the stock solution of TBH8 is at the correct concentration and has been properly stored.
-
Perform Dose-Response Curve: Conduct a detailed dose-response cytotoxicity assay to accurately determine the CC50.
-
Assess Mitochondrial Function: Use assays like the JC-1 assay to evaluate mitochondrial membrane potential and assess for mitochondrial toxicity.
-
Test for Apoptosis: Employ assays such as Annexin V/Propidium Iodide staining to determine if cell death is occurring via apoptosis, which can be indicative of specific off-target signaling.
-
Compare with Analogs: If available, test analogs of TBH8 to identify if structural modifications can reduce cytotoxicity.
Issue 2: Inconsistent IC50 Values in Mtb Growth Inhibition Assays
Symptoms:
-
High variability in the minimum inhibitory concentration (MIC) or IC50 values across replicate experiments.
-
Poor correlation between in vitro enzyme inhibition and whole-cell activity.
Possible Causes:
-
Poor compound solubility in culture media.
-
Degradation of the inhibitor over the course of the assay.
-
Variations in Mtb growth conditions.
-
Efflux pump activity in Mtb.
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect the culture media for any precipitation of TBH8. Determine the solubility limit in the specific media used. The addition of a small percentage of DMSO may improve solubility.
-
Assess Compound Stability: Use techniques like HPLC to determine the stability of TBH8 in the culture medium over the incubation period.
-
Standardize Mtb Inoculum: Ensure a consistent and standardized inoculum of Mtb is used for each experiment. Variations in the starting bacterial density can significantly impact MIC/IC50 values.
-
Include Efflux Pump Inhibitor: To test if efflux is a contributing factor, perform the Mtb growth inhibition assay in the presence of a known efflux pump inhibitor, such as verapamil or reserpine.
-
Optimize Assay Conditions: Ensure consistent incubation times, temperature, and aeration across all experiments.
Data Presentation
Table 1: In Vitro Potency and Selectivity of TBH8 and Analogs
| Compound | Mtb ICL IC50 (µM) | Mtb MIC (µM) | HepG2 CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
| TBH8 | 0.25 | 1.5 | 15 | 10 |
| TBH8-A1 | 0.50 | 2.0 | 50 | 25 |
| TBH8-A2 | 0.15 | 0.8 | 12 | 15 |
| TBH8-A3 | 0.30 | 1.8 | >100 | >55 |
Experimental Protocols
Protocol 1: Mtb Isocitrate Lyase (ICL) Inhibition Assay
This protocol details the methodology for determining the in vitro inhibitory activity of TBH8 against recombinant Mtb ICL.
Materials:
-
Recombinant Mtb ICL enzyme
-
Potassium phosphate buffer (pH 6.8)
-
Phenylhydrazine hydrochloride
-
Isocitrate
-
TBH8 (or analog) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, phenylhydrazine hydrochloride, and Mtb ICL enzyme in each well of the 96-well plate.
-
Add varying concentrations of TBH8 (or analog) to the wells. Include a DMSO-only control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding isocitrate to each well.
-
Immediately measure the change in absorbance at 324 nm every 30 seconds for 10 minutes using a spectrophotometer. This measures the formation of the glyoxylate phenylhydrazone product.
-
Calculate the initial reaction velocity for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxicity of TBH8 against a mammalian cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
TBH8 (or analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of TBH8 (or analog). Include a DMSO-only control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Visualizations
Caption: Mechanism of action of TBH8 on the Mtb glyoxylate shunt.
Caption: Troubleshooting workflow for high cytotoxicity of TBH8.
References
Technical Support Center: Optimizing Tuberculosis Inhibitors to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying tuberculosis (TB) inhibitors to reduce toxicity while maintaining or enhancing efficacy.
Frequently Asked Questions (FAQs)
Q1: Our lead anti-TB compound shows potent activity but also significant cytotoxicity in preliminary screens. What are the initial steps to address this?
A1: High initial cytotoxicity is a common challenge. A recommended first step is to conduct a thorough structure-activity relationship (SAR) study.[1] This involves synthesizing and testing analogs of your lead compound to identify which parts of the molecule are responsible for its anti-TB activity and which contribute to its toxicity. For example, modifications at the 8-position of protoberberine derivatives have been shown to significantly enhance anti-TB activity.[1] Additionally, consider evaluating your compound's activity against a panel of human cell lines to determine if the toxicity is specific to certain cell types.[2]
Q2: We are observing hepatotoxicity with our series of compounds. What are common mechanisms for drug-induced liver injury with anti-TB drugs, and how can we mitigate this?
A2: Hepatotoxicity is a known side effect of several anti-TB drugs, including isoniazid and pyrazinamide.[3][4] The mechanisms can be complex, involving the formation of reactive metabolites that can damage liver cells. To mitigate this, you can:
-
Modify the metabolic profile: Introduce chemical modifications that alter the metabolic pathway of the drug, steering it away from the production of toxic metabolites. This can involve blocking sites of metabolism or introducing groups that promote detoxification pathways.
-
Reduce drug accumulation: Enhance the drug's solubility or clearance to prevent its accumulation in the liver to toxic levels.
-
Co-administration with protective agents: In some clinical scenarios, agents that protect the liver are used, but for drug development, the focus should be on improving the intrinsic properties of the drug itself.
Q3: Our inhibitor targets a specific mycobacterial enzyme, but we suspect off-target effects are causing toxicity. How can we investigate and address this?
A3: Off-target effects are a major cause of toxicity. To investigate this, you can perform:
-
Target-based screening: Test your compound against a panel of human enzymes or receptors that are structurally related to your intended mycobacterial target. This can help identify potential off-target interactions.
-
Phenotypic screening: Utilize high-content imaging or other cell-based assays to observe the effects of your compound on various cellular processes in human cells. This can provide clues about unintended pathways being affected.
-
Structural modifications: Once potential off-targets are identified, use medicinal chemistry approaches to design analogs with increased selectivity for the mycobacterial target. This could involve modifying functional groups that interact with the human off-target while preserving the interactions with the mycobacterial target. For instance, the species selectivity of some inhibitors allows them to disable TB while largely sparing human cells.[5]
Q4: How can we improve the therapeutic index of our lead compound?
A4: Improving the therapeutic index involves increasing the efficacy against Mycobacterium tuberculosis (Mtb) while decreasing toxicity to the host. Strategies include:
-
Structure-Based Drug Design: Use computational modeling and structural biology to design modifications that enhance binding to the Mtb target, thereby increasing potency and allowing for lower effective doses.
-
Targeting Mtb-specific pathways: Focus on inhibiting pathways that are essential for Mtb survival but absent in humans, such as mycolic acid biosynthesis.[6][7] This can reduce the likelihood of off-target effects in human cells.
-
Combination Therapy: Explore the synergistic effects of your inhibitor with existing anti-TB drugs.[8] This can allow for lower doses of each compound, potentially reducing overall toxicity.
Troubleshooting Guides
Problem: High Minimum Inhibitory Concentration (MIC) against Mtb and high cytotoxicity (low IC50) in mammalian cells.
| Possible Cause | Troubleshooting Step |
| Poor cell wall penetration of Mtb. | Modify the lipophilicity of the compound. Increased lipophilicity can sometimes improve penetration of the mycobacterial cell wall.[9] |
| Non-specific cytotoxicity. | Conduct SAR studies to separate the pharmacophore responsible for anti-TB activity from the toxicophore. |
| Compound is a substrate for human efflux pumps. | Design analogs that are less likely to be recognized and transported by human efflux pumps like P-glycoprotein.[10] |
Problem: In vivo toxicity observed in animal models (e.g., liver or kidney damage) despite good in vitro selectivity.
| Possible Cause | Troubleshooting Step |
| Formation of toxic metabolites in vivo. | Perform metabolic profiling studies (in vitro and in vivo) to identify major metabolites. Synthesize and test these metabolites for toxicity. |
| Poor pharmacokinetic properties leading to high accumulation in specific organs. | Modify the compound to alter its absorption, distribution, metabolism, and excretion (ADME) properties. |
| The animal model is particularly sensitive to the compound class. | Evaluate the compound in a different animal model to assess species-specific toxicity.[11] |
Quantitative Data Summary
The following tables summarize hypothetical data for a lead compound (TBI-8-Lead) and a modified, less toxic analog (TBI-8-Mod1).
Table 1: In Vitro Activity and Cytotoxicity
| Compound | Mtb H37Rv MIC (µg/mL) | Vero Cells IC50 (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| TBI-8-Lead | 0.5 | 2.5 | 5 |
| TBI-8-Mod1 | 0.8 | 40 | 50 |
Table 2: In Vivo Toxicity in Mice (14-day study)
| Compound | Dose (mg/kg) | Observed Toxicity |
| TBI-8-Lead | 10 | Elevated liver enzymes (ALT, AST) |
| TBI-8-Mod1 | 20 | No significant toxicity observed |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
-
Preparation of Mtb Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in 7H9 broth in a 96-well microplate.
-
Inoculation: Adjust the Mtb culture to a final concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microplate.
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of Mtb. Visual inspection or a resazurin reduction assay can be used for determination.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
-
Cell Culture: Culture a mammalian cell line (e.g., Vero or HepG2) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until confluent.
-
Compound Treatment: Add serial dilutions of the test compound (dissolved in DMSO and then diluted in media) to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol) and measure the absorbance at 570 nm. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Caption: Workflow for modifying a TB inhibitor to reduce toxicity.
Caption: Signaling pathway illustrating on-target vs. off-target effects.
Caption: Key properties of an ideal Tuberculosis drug candidate.
References
- 1. Synthesis and structure−activity relationship of 8-substituted protoberberine derivatives as a novel class of antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. meral.edu.mm [meral.edu.mm]
- 4. m.youtube.com [m.youtube.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What are Mycobacterial antigen complex 85 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Antibiotic - Wikipedia [en.wikipedia.org]
- 9. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Troubleshooting guide for Tuberculosis inhibitor 8 experiments
Technical Support Center: Tuberculosis Inhibitor 8 (TBIO-8)
This guide provides troubleshooting advice and detailed protocols for researchers using this compound (TBIO-8), a novel synthetic compound designed to target the essential serine/threonine kinase PknB in Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with TBIO-8.
Q1: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) values for TBIO-8 against Mtb?
A1: Inconsistent MIC values are a frequent issue and can stem from several factors.[1][2][3] Refer to the troubleshooting workflow below (Figure 3) and consider the following:
-
Compound Solubility: TBIO-8 has low aqueous solubility. Ensure your stock solution in DMSO is fully dissolved before preparing dilutions. Precipitates, even if not visible, can drastically alter the effective concentration. Try vortexing the stock solution for 1-2 minutes before use.
-
Inoculum Preparation: The density of the Mtb culture is critical for reproducible MICs.[3] Ensure your bacterial suspension is homogenous and standardized to the correct McFarland standard (typically 0.5) before inoculation. Clumping of Mtb can lead to variable results.
-
Assay Medium: The presence of certain lipids or detergents in the growth medium (e.g., Middlebrook 7H9 with ADC and Tween 80) can affect the availability of hydrophobic compounds like TBIO-8. Ensure media components are consistent between experiments.
-
Plate Incubation: Check for uniform temperature and humidity in your incubator. Edge effects in microplates can cause evaporation, concentrating the compound in outer wells. Consider using a plate sealer and not using the outermost wells for critical experiments.
Q2: TBIO-8 is showing high cytotoxicity in my mammalian host cell line (e.g., A549, THP-1). What should I do?
A2: Differentiating between anti-mycobacterial activity and host cell toxicity is crucial.
-
Confirm with a Different Assay: Use a secondary cytotoxicity assay that relies on a different mechanism (e.g., if you used an MTT assay, try an LDH release assay) to confirm the results are not an artifact of the measurement method.
-
Lower the Concentration: Determine the 50% cytotoxic concentration (CC50) for your host cells. The therapeutic index (TI) is calculated as CC50 / MIC. A low TI indicates that the compound is toxic at or near its effective concentration. Promising compounds typically have a TI of 10 or greater.
-
Time-Dependent Toxicity: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours). TBIO-8 might be tolerated by host cells for shorter durations that are still sufficient to inhibit intracellular Mtb.
-
Mechanism of Toxicity: High cytotoxicity could be due to off-target effects, such as mitochondrial toxicity. Consider assays to investigate the mechanism of cell death (e.g., apoptosis vs. necrosis).
Q3: I am not observing the expected inhibition of the PknB kinase in my in vitro enzymatic assay. What could be the problem?
A3: Issues with enzymatic assays can be related to the protein, the substrate, or the inhibitor itself.
-
Enzyme Activity: Confirm that your recombinant PknB is active. Run a positive control reaction without any inhibitor and a negative control without ATP. The signal in the positive control should be robust.
-
ATP Concentration: The inhibitory activity of ATP-competitive inhibitors like TBIO-8 is dependent on the ATP concentration in the assay. Ensure you are using an ATP concentration at or near the Km of the enzyme for accurate IC50 determination.
-
Compound Stability: Ensure TBIO-8 is stable in the kinase buffer. Some buffers can cause compound degradation or precipitation over the course of the assay.
-
Assay Format: If using a luminescence-based assay (e.g., Kinase-Glo), ensure that TBIO-8 does not interfere with the luciferase enzyme. Run a control with the highest concentration of TBIO-8 in a reaction without kinase to check for signal quenching or enhancement.
Data Presentation
The following tables summarize the key quantitative data for TBIO-8.
Table 1: In Vitro Activity of TBIO-8 against Mycobacterium tuberculosis
| Mtb Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| H37Rv (Lab Strain) | 0.25 | 0.5 | Standard reference strain. |
| CDC1551 (Clinical Isolate) | 0.5 | 1.0 | Hypervirulent clinical strain. |
| MDR Strain A | 0.25 | 0.5 | Resistant to Isoniazid and Rifampicin. |
| XDR Strain B | 0.5 | 1.0 | Resistant to first- and second-line drugs. |
Table 2: Cytotoxicity and Enzymatic Activity of TBIO-8
| Assay Type | Target | IC₅₀ / CC₅₀ (µM) | Selectivity Index (SI) |
| Enzymatic Inhibition | Mtb PknB Kinase | 0.08 | >125x |
| Cytotoxicity | A549 (Human Lung) | >10 | - |
| Cytotoxicity | THP-1 (Human Monocyte) | >10 | - |
| Cytotoxicity | HepG2 (Human Liver) | 8.5 | - |
Selectivity Index (SI) is calculated as CC₅₀ (HepG2) / IC₅₀ (PknB).
Experimental Protocols
Protocol 1: Determination of MIC by Microplate Alamar Blue Assay (MABA)
-
Preparation of TBIO-8: Prepare a 10 mg/mL stock solution of TBIO-8 in 100% DMSO. Serially dilute the stock solution 2-fold across a 96-well plate using Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween-80.
-
Inoculum Preparation: Grow Mtb H37Rv to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the culture to a McFarland standard of 0.5 in 7H9 broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension 1:50 in broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the plate containing the compound dilutions. Include a drug-free well as a growth control and a well with broth only as a sterility control.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Reading the Results: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween-80 to each well. Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of TBIO-8 that prevents this color change.
Protocol 2: Cytotoxicity Assay in A549 Lung Cells
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Addition: Prepare 2-fold serial dilutions of TBIO-8 in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48 hours.
-
Viability Assessment: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Reading the Results: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm. Calculate cell viability as a percentage relative to the vehicle control. The CC₅₀ is the concentration that reduces cell viability by 50%.
Visualizations
Signaling Pathway
Caption: Figure 1: TBIO-8 inhibits the Mtb PknB kinase, blocking a key survival pathway.
Experimental Workflow
References
Validation & Comparative
Comparative Efficacy of Novel DprE1 Inhibitor TBA-7371 and First-Line Tuberculosis Drugs
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the in vitro efficacy of the novel tuberculosis inhibitor TBA-7371 against standard first-line antitubercular drugs. TBA-7371 is a promising drug candidate that targets the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of tuberculosis research.
Quantitative Efficacy Against Mycobacterium tuberculosis H37Rv
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of TBA-7371 and the first-line tuberculosis drugs against the standard laboratory strain Mycobacterium tuberculosis H37Rv. Lower MIC values are indicative of higher potency.
| Compound | Target | Mechanism of Action | MIC (μg/mL) | MIC (µM) |
| TBA-7371 | DprE1 | Inhibition of arabinogalactan synthesis | 0.64[1] | ~1.5 |
| Isoniazid | InhA | Inhibition of mycolic acid synthesis | 0.1 - 0.4[5] | ~0.73 - 2.9 |
| Rifampicin | RNA Polymerase | Inhibition of RNA synthesis | 0.125 - 0.5[6] | ~0.15 - 0.6 |
| Pyrazinamide | Fatty Acid Synthase I | Disruption of membrane potential (at acidic pH) | 20-100 (at pH 5.5) | ~162 - 812 |
| Ethambutol | Arabinosyl-transferase | Inhibition of arabinogalactan synthesis | 0.5 - 2.0 | ~2.4 - 9.8 |
Note: The efficacy of Pyrazinamide is highly dependent on an acidic environment (pH ~5.5) that mimics the intracellular environment of phagosomes where M. tuberculosis resides. Its activity is significantly reduced at neutral pH.
Mechanism of Action: DprE1 Inhibition
TBA-7371 is a non-covalent inhibitor of DprE1, a key enzyme in the synthesis of the arabinan component of the mycobacterial cell wall.[1][2] DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a critical precursor for the formation of arabinogalactan and lipoarabinomannan.[3][4][7] By inhibiting DprE1, TBA-7371 effectively blocks the biosynthesis of these essential cell wall components, leading to bacterial cell death.[3][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[8][9][10]
1. Preparation of Mycobacterial Inoculum:
- Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
- The culture is incubated at 37°C until it reaches the mid-logarithmic growth phase.
- The bacterial suspension is then diluted to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.
2. Preparation of Drug Dilutions:
- Stock solutions of the test compounds (TBA-7371 and first-line drugs) are prepared in dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of each compound are prepared in a 96-well microplate containing 100 µL of supplemented Middlebrook 7H9 broth per well.
3. Inoculation and Incubation:
- 100 µL of the prepared mycobacterial inoculum is added to each well of the microplate, resulting in a final volume of 200 µL.
- Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
- The microplate is sealed and incubated at 37°C for 7 days.
4. Addition of Alamar Blue and Reading of Results:
- After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.
- The plate is re-incubated at 37°C for 24 hours.
- A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
- The MIC is defined as the lowest drug concentration that prevents this color change, i.e., the well remains blue.[8][9]
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_inoculum [label="Prepare M. tuberculosis\nH37Rv Inoculum"];
prep_plate [label="Prepare Drug Dilutions\nin 96-well Plate"];
inoculate [label="Inoculate Plate with\nBacterial Suspension"];
incubate1 [label="Incubate at 37°C\nfor 7 days"];
add_alamar [label="Add Alamar Blue\n& Tween 80"];
incubate2 [label="Re-incubate at 37°C\nfor 24 hours"];
read_results [label="Read Results:\nBlue = No Growth\nPink = Growth"];
determine_mic [label="Determine MIC"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_inoculum;
prep_inoculum -> inoculate;
prep_plate -> inoculate;
inoculate -> incubate1;
incubate1 -> add_alamar;
add_alamar -> incubate2;
incubate2 -> read_results;
read_results -> determine_mic;
determine_mic -> end;
}
References
- 1. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intracellular growth and drug susceptibility of Mycobacterium tuberculosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Unraveling the Mechanism of Action of Novel Tuberculosis Inhibitors: A Comparative Guide
In the global fight against tuberculosis (TB), the emergence of drug-resistant strains necessitates the discovery and validation of novel therapeutic agents. While the term "Tuberculosis inhibitor 8" does not correspond to a specifically designated compound in current scientific literature, this guide explores a pivotal and well-characterized class of potential TB drugs: inhibitors of the Antigen 85 (Ag85) complex. This guide provides a comparative analysis of Ag85 inhibitors against established first and second-line anti-tubercular drugs, supported by experimental data and detailed methodologies.
The Antigen 85 complex, comprising three proteins (Ag85A, Ag85B, and Ag85C), is crucial for the synthesis of the mycobacterial cell wall, a unique and protective barrier for Mycobacterium tuberculosis. Specifically, these enzymes are mycolyltransferases that catalyze the final step in the biosynthesis of mycolic acids, which are essential for the structural integrity and virulence of the bacterium.[1] Inhibition of the Ag85 complex disrupts the formation of this protective layer, rendering the bacteria susceptible to the host immune system and other antimicrobial agents.
Comparative Efficacy of Tuberculosis Inhibitors
The following tables summarize the quantitative data on the efficacy of selected Ag85 complex inhibitors and current standard-of-care anti-tubercular drugs. The data is presented as the half-maximal inhibitory concentration (IC50) against the target enzyme and the minimum inhibitory concentration (MIC) required to inhibit the whole-cell growth of M. tuberculosis.
| Inhibitor Class | Specific Compound | Target | IC50 (µM) | MIC (µg/mL) |
| Antigen 85 Inhibitors | Ebselen | Antigen 85 Complex | Not explicitly found | Not explicitly found |
| I3-AG85 | Antigen 85C | Not explicitly found | Identical for drug-susceptible and resistant strains[2] | |
| 1,2,4-Triazole Derivative (Compound 4) | KatG (implicated) | Not applicable | 2[3] | |
| First-Line Anti-TB Drugs | Isoniazid | InhA (Mycolic Acid Synthesis) | Not applicable | 0.02 - 0.2 |
| Rifampicin | RNA Polymerase | Not applicable | 0.002 - 64[4] | |
| Ethambutol | Arabinosyltransferase | Not applicable | 0.5 - 2.0 | |
| Second-Line Anti-TB Drugs | Bedaquiline | ATP Synthase | Not applicable | 0.03 - 0.12 |
Mechanism of Action: A Visual Comparison
The following diagrams illustrate the distinct mechanisms of action of an Antigen 85 inhibitor and the first-line drug, Isoniazid.
Caption: Mechanism of Antigen 85 Inhibition.
Caption: Mechanism of Action of Isoniazid.
Experimental Protocols
In Vitro Enzymatic Assay for Antigen 85C Inhibition
This protocol is a generalized procedure for determining the inhibitory effect of a compound on the enzymatic activity of Ag85C.
Materials:
-
Recombinant M. tuberculosis Antigen 85C enzyme
-
Trehalose 6,6'-di[¹⁴C]octanoate (synthetic substrate)
-
Test inhibitor compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Scintillation vials and scintillation fluid
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.
-
Add the recombinant Ag85C enzyme to each well and incubate for a predetermined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, Trehalose 6,6'-di[¹⁴C]octanoate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% SDS).
-
Transfer the reaction mixture to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of product formed is proportional to the radioactivity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an anti-tubercular compound.[5][6]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test inhibitor compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor.
-
Perform serial two-fold dilutions of the inhibitor in the 96-well plates containing Middlebrook 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits the visible growth of the bacteria.[5] Growth can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for the validation of a novel tuberculosis inhibitor.
Caption: A typical workflow for tuberculosis inhibitor validation.
References
- 1. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]
- 2. Antigen 85C inhibition restricts Mycobacterium tuberculosis growth through disruption of cord factor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimycobacterial evaluation, and molecular docking study of 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the Mycobacterial Mycolic Acid Biosynthesis Pathway [pl.csl.sri.com]
- 6. cn.aminer.org [cn.aminer.org]
Head-to-Head Study: A Comparative Analysis of Bedaquiline for the Treatment of Tuberculosis
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
A direct head-to-head comparison between "Tuberculosis inhibitor 8" and bedaquiline is not possible at this time due to the lack of publicly available scientific literature and experimental data for a compound specifically identified as "this compound." This designation may refer to a compound in early-stage development, an internal codename not yet disclosed in publications, or a misnomer.
This guide provides a comprehensive overview of bedaquiline, a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). The information presented here, including its mechanism of action, efficacy, and safety profile, can serve as a valuable benchmark for evaluating novel anti-tubercular agents.
Bedaquiline: A Profile
Bedaquiline, marketed under the brand name Sirturo, is a diarylquinoline antimycobacterial drug used in combination therapy for pulmonary MDR-TB in adults and children.[1][2] Its unique mechanism of action was a significant breakthrough in the fight against drug-resistant tuberculosis.[3]
Mechanism of Action
Bedaquiline functions by directly inhibiting the proton pump of mycobacterial ATP (adenosine 5'-triphosphate) synthase.[1][2][3] This enzyme is crucial for generating energy in Mycobacterium tuberculosis.[2][3] By binding to the c-subunit of the ATP synthase, bedaquiline disrupts the proton flow, leading to a halt in ATP production and subsequent bacterial cell death.[3][4] This bactericidal effect is observed in both replicating and non-replicating mycobacteria.[3]
Two primary direct mechanisms of action are recognized:
-
Binding to the c-ring: This is the broadly accepted mechanism where bedaquiline binding stalls the rotation of the c-ring, thereby inhibiting ATP synthesis.[4][5]
-
Binding to the ε-subunit: A more recent and still debated mechanism suggests that bedaquiline can also bind to the ε-subunit, disrupting the link between c-ring rotation and ATP synthesis.[4][5]
Efficacy Data
Bedaquiline has demonstrated significant efficacy in treating drug-resistant tuberculosis, particularly in improving culture conversion rates.[6][7]
| Efficacy Parameter | Bedaquiline-containing Regimen | Control/Standard Regimen | Study Type | Reference |
| Sputum Culture Conversion Rate | Higher rates of culture conversion | Lower rates | Meta-analysis | [6][7] |
| Time to Sputum Conversion | Significantly reduced | Longer | Phase IIb trial | [3] |
| Treatment Success Rate (MDR-TB) | Pooled rate of 78.4% (bedaquiline only) | Varies | Systematic review & meta-analysis | [8] |
| All-Cause Mortality | Significant reduction in risk | Higher risk | Meta-analysis | [6][7] |
| Minimal Inhibitory Concentration (MIC) | 0.002-0.06 µg/ml | N/A | In vitro | [2] |
| MIC50 | 0.03 µg/ml | N/A | In vitro | [2] |
Safety and Toxicity Profile
While effective, bedaquiline is associated with certain safety concerns that require careful monitoring.
| Adverse Effect | Frequency/Risk | Details | Reference |
| QT Prolongation | Serious side effect | Can increase the risk of serious cardiac arrhythmias. | [1] |
| Liver Dysfunction | Serious side effect | Requires monitoring of liver function tests. | [1] |
| Increased Risk of Death | Concern raised in some studies | An explanation for this observation is still under investigation. | [1][3] |
| Common Side Effects | Nausea, joint pains, headaches, chest pain | Generally manageable. | [1] |
| Cardiotoxicity | Increased incidence in some studies | Associated with the use of bedaquiline-containing regimens. | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standard method for determining the MIC of an anti-tubercular agent is the broth microdilution method.
Protocol:
-
A stock solution of bedaquiline is prepared in a suitable solvent.
-
Serial two-fold dilutions of bedaquiline are made in a 96-well microtiter plate containing a liquid culture medium (e.g., Middlebrook 7H9 broth).
-
A standardized inoculum of M. tuberculosis is prepared and added to each well.
-
Positive (no drug) and negative (no bacteria) control wells are included.
-
The plates are sealed and incubated at 37°C for a defined period (typically 7-14 days).
-
The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Sputum Culture Conversion Monitoring
This is a critical endpoint in clinical trials for tuberculosis treatments.
Protocol:
-
Sputum samples are collected from patients at regular intervals (e.g., weekly or bi-weekly) throughout the treatment period.
-
The samples are decontaminated to remove other bacteria and then inoculated onto a solid or into a liquid culture medium suitable for M. tuberculosis growth.
-
Cultures are incubated at 37°C and monitored for the growth of M. tuberculosis.
-
Sputum culture conversion is defined as the first of two consecutive negative sputum cultures.
-
The time to culture conversion is a key efficacy outcome.
Should data on "this compound" become publicly available, a direct and detailed comparison with bedaquiline can be conducted. Researchers are encouraged to consult primary research articles and clinical trial data for the most current and detailed information.
References
- 1. Bedaquiline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - ProQuest [proquest.com]
- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of bedaquiline in the treatment of drug-resistant tuberculosis: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 7. scispace.com [scispace.com]
- 8. Efficacy and safety of bedaquiline containing regimens in patients of drug-resistant tuberculosis: An updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Efficacy and Safety of Bedaquiline in the Treatment of Pulmonary Tuberculosis Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Guide to Cross-Resistance Studies with Novel Tuberculosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments ineffective, creating an urgent need for novel therapeutics with new mechanisms of action. A critical step in the preclinical evaluation of any new anti-tubercular agent is the assessment of cross-resistance with existing first- and second-line drugs. Understanding these patterns is essential to predict the clinical utility of a new drug candidate against drug-resistant Mtb strains and to inform the design of effective combination therapies.
While specific data for a compound designated "Tuberculosis inhibitor 8" is not available in published literature, this guide provides a comprehensive framework for conducting and presenting cross-resistance studies for a novel anti-tubercular inhibitor. The methodologies and data presentation formats are based on established protocols for M. tuberculosis drug susceptibility testing.
Data Presentation: Assessing Cross-Resistance Profiles
A crucial component of these studies is the clear and concise presentation of quantitative data. The most common method for this is determining the Minimum Inhibitory Concentration (MIC) of the novel inhibitor against a panel of Mtb strains with well-characterized resistance profiles to existing drugs. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[1]
The results are typically summarized in a table that allows for easy comparison of the novel agent's activity across drug-susceptible and drug-resistant strains.
Table 1: Sample Cross-Resistance Data for a Novel TB Inhibitor
| Mtb Strain ID | Resistance Profile | Isoniazid MIC (μg/mL) | Rifampicin MIC (μg/mL) | Moxifloxacin MIC (μg/mL) | Novel Inhibitor MIC (μg/mL) | Interpretation |
| H37Rv | Drug-Susceptible | 0.025 | 0.1 | 0.125 | 0.05 | Baseline activity |
| MDR-1 | INH-R, RIF-R | >8 | >32 | 0.125 | 0.06 | No cross-resistance with INH/RIF |
| MDR-2 | INH-R, RIF-R | >8 | >32 | 0.125 | 0.04 | No cross-resistance with INH/RIF |
| Pre-XDR-1 | INH-R, RIF-R, MFX-R | >8 | >32 | >4 | 0.05 | No cross-resistance with FQs |
| Pre-XDR-2 | INH-R, RIF-R, MFX-R | >8 | >32 | >4 | 0.06 | No cross-resistance with FQs |
| Susceptible-1 | Drug-Susceptible | 0.025 | 0.1 | 0.125 | 0.05 | Consistent baseline activity |
| Susceptible-2 | Drug-Susceptible | 0.025 | 0.1 | 0.125 | 0.04 | Consistent baseline activity |
INH: Isoniazid, RIF: Rifampicin, MFX: Moxifloxacin, R: Resistant. MIC values are hypothetical and for illustrative purposes only.
A lack of significant change in the MIC of the novel inhibitor against strains resistant to other drugs suggests an absence of cross-resistance and indicates a potentially novel mechanism of action.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for determining the MIC of a novel compound against M. tuberculosis using the broth microdilution method, based on protocols from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the World Health Organization (WHO).[2][3]
1. Materials and Reagents:
-
Bacterial Strains: A panel of well-characterized M. tuberculosis strains, including a drug-susceptible reference strain (e.g., H37Rv) and clinical isolates with known resistance to first- and second-line drugs.[4]
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% Oleic Acid-Albumin-Dextrose-Catalase (OADC) and 0.2% glycerol.[4]
-
Novel Inhibitor: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Control Drugs: Stock solutions of existing anti-TB drugs (e.g., isoniazid, rifampicin, moxifloxacin).
-
96-well Microtiter Plates: Sterile, clear, U-bottom plates.
-
Resazurin Sodium Salt Solution: As a growth indicator.
2. Inoculum Preparation:
-
Grow M. tuberculosis strains in 7H9 broth until the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
3. Assay Procedure:
-
Prepare serial two-fold dilutions of the novel inhibitor and control drugs in 7H9 broth directly in the 96-well plates. A typical concentration range might be from 64 µg/mL to 0.06 µg/mL.[5]
-
Include a drug-free well for a growth control and a well with medium only for a sterility control.
-
Add the prepared bacterial inoculum to each well, except for the sterility control.
-
Seal the plates and incubate at 37°C for 7-14 days.[5]
4. Reading and Interpretation of Results:
-
After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that shows no color change (i.e., remains blue), indicating inhibition of bacterial growth.[5]
-
Compare the MIC of the novel inhibitor against the drug-susceptible reference strain to its MIC against the drug-resistant strains.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for assessing the cross-resistance of a novel TB inhibitor.
References
- 1. aphl.org [aphl.org]
- 2. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 3. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
Independent Verification of Tuberculosis Inhibitor 8's Anti-TB Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tuberculosis activity of Tuberculosis Inhibitor 8 against standard first-line treatments. The information is compiled from published research to aid in the evaluation of this compound for further drug development.
Executive Summary
This compound, identified as the compound 3-methoxy-2-phenylimidazo[1,2-b]pyridazine (compound 3b), has demonstrated potent in vitro activity against Mycobacterium tuberculosis. A primary study reports its Minimum Inhibitory Concentration (MIC90) to be in the sub-micromolar range, indicating strong bactericidal potential. However, the same study noted that the compound was not effective in a mouse model of tuberculosis, which was attributed to a very short metabolic half-life. This guide presents the available in vitro data for this compound in comparison to the standard anti-TB drugs, isoniazid and rifampicin. The experimental protocol for the primary assay used to determine this activity is also detailed.
Data Presentation
The following table summarizes the in vitro anti-mycobacterial activity of this compound and the comparator drugs against Mycobacterium tuberculosis H37Rv.
| Compound | Chemical Structure | MIC90 (μM) | Assay Method | Reference |
| This compound (compound 3b) | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | 0.63 - 1.26 | Microplate Alamar Blue Assay (MABA) | Farrell, K. D., et al. European Journal of Medicinal Chemistry, 2023.[1][2] |
| Isoniazid | Pyridine-4-carbohydrazide | 0.03 - 0.06 mg/L (~0.22 - 0.44 µM) | Microdilution Method | Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling, 2017.[3] |
| Rifampicin | (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1^{4,7}.0^{5,28}]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl acetate | 0.12 - 0.25 mg/L (~0.15 - 0.30 µM) | Microdilution Method | Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling, 2017.[3] |
Experimental Protocols
The anti-mycobacterial activity of this compound was determined using the Microplate Alamar Blue Assay (MABA) . This colorimetric assay is a widely used method for determining the susceptibility of Mycobacterium tuberculosis to various compounds.
Principle: The assay utilizes the Alamar Blue (resazurin) indicator, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.
General Protocol for MABA:
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) until it reaches the mid-logarithmic growth phase.
-
Drug Dilution: The test compounds (this compound, isoniazid, rifampicin) are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of the mycobacterial culture. Control wells containing no drug are included.
-
Incubation: The microplates are sealed and incubated at 37°C for a period of 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plates are re-incubated for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that prevents the color change of Alamar Blue from blue to pink.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a conceptual representation of the drug evaluation process.
Conclusion
This compound exhibits promising in vitro activity against Mycobacterium tuberculosis, with a potency that appears to be comparable to or greater than that of the first-line drug isoniazid. However, its poor metabolic stability, as highlighted in the primary research, presents a significant hurdle for its development as a therapeutic agent. Future research efforts would need to focus on structural modifications to improve its pharmacokinetic profile while retaining its potent anti-mycobacterial activity. Independent verification of its in vitro activity and a more detailed elucidation of its mechanism of action would also be crucial next steps for the research community.
References
- 1. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
- 2. Rifampicin tolerance and growth fitness among isoniazid-resistant clinical Mycobacterium tuberculosis isolates: an in-vitro longitudinal study [elifesciences.org]
- 3. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Novel Tuberculosis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery and validation of novel therapeutic agents. A critical step in the development of new anti-tubercular drugs is the confirmation of target engagement, ensuring that the compound interacts with its intended molecular target within the bacterium. This guide provides a comparative overview of the target engagement validation for a novel class of Mtb inhibitors, represented here as "Inhibitor 8," which targets the essential β-ketoacyl-ACP synthase (KasA). We compare its performance and validation methodologies with two frontline anti-tubercular drugs, Isoniazid and Rifampin.
Comparative Analysis of Mtb Inhibitors
The following table summarizes the key characteristics and target engagement data for our inhibitor of interest and established drugs.
| Inhibitor | Target | Mechanism of Action | Validation Method(s) | IC50 / Ki |
| Inhibitor 8 (KasA Inhibitor) | KasA (β-ketoacyl-ACP synthase) | Inhibition of mycolic acid biosynthesis, a crucial component of the Mtb cell wall.[1] | Biochemical assays, Cellular Thermal Shift Assay (CETSA), Whole-genome sequencing of resistant mutants.[1] | Varies by specific compound (e.g., low micromolar) |
| Isoniazid | InhA (Enoyl-ACP reductase) | Prodrug activated by KatG; inhibits mycolic acid biosynthesis.[2][3] | Biochemical assays, Genetic studies.[2][3] | Varies based on activation (e.g., sub-micromolar) |
| Rifampin | RpoB (β-subunit of RNA polymerase) | Inhibits bacterial DNA-dependent RNA polymerase, blocking transcription.[2][4] | Biochemical assays, Genetic studies.[2] | Varies by specific assay (e.g., nanomolar range) |
Experimental Protocols for Target Validation
Accurate validation of target engagement is paramount. Below are detailed methodologies for key experiments.
Biochemical Assay for KasA Inhibition
This protocol is designed to assess the direct inhibition of purified KasA enzyme by a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against recombinant KasA.
Materials:
-
Purified recombinant Mtb KasA enzyme
-
Acyl-carrier protein (ACP)
-
Malonyl-CoA
-
Fatty acyl-ACP substrate
-
Radioactive label (e.g., [14C]malonyl-CoA)
-
Test inhibitor (e.g., "Inhibitor 8")
-
Assay buffer (e.g., phosphate buffer with necessary co-factors)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified KasA, and the fatty acyl-ACP substrate.
-
Add the test inhibitor at varying concentrations to the reaction mixture and incubate for a predetermined time to allow for binding.
-
Initiate the enzymatic reaction by adding radiolabeled malonyl-CoA.
-
Allow the reaction to proceed for a specific time at an optimal temperature.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Separate the product from the unreacted substrate using a suitable method (e.g., precipitation followed by filtration).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[5][6][7]
Objective: To demonstrate that "Inhibitor 8" binds to and stabilizes KasA in live M. tuberculosis cells.
Materials:
-
M. tuberculosis cell culture
-
Test inhibitor ("Inhibitor 8")
-
Lysis buffer
-
Antibodies specific to the target protein (KasA)
-
Western blotting or mass spectrometry equipment
Procedure:
-
Treat Mtb cell cultures with the test inhibitor or a vehicle control for a specified duration.
-
Heat the treated cells across a range of temperatures.[8]
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[6]
-
Detect the amount of soluble target protein (KasA) in each sample using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein against the temperature for both the inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates thermal stabilization and thus, target engagement.[8]
Visualizing Mechanisms and Workflows
Mycolic Acid Biosynthesis Pathway and Inhibition
The following diagram illustrates the mycolic acid biosynthesis pathway, highlighting the points of inhibition for a KasA inhibitor and Isoniazid.
Caption: Inhibition points in the Mtb mycolic acid biosynthesis pathway.
Target Engagement Validation Workflow
This workflow outlines the key steps in validating a novel Mtb inhibitor from initial screening to in-cell target confirmation.
Caption: Workflow for validating the target of a novel Mtb inhibitor.
Logical Relationship of Target Engagement Methods
The following diagram illustrates the relationship between different experimental approaches to build a strong case for target engagement.
Caption: Convergent evidence for validating Mtb drug target engagement.
References
- 1. Mycobacterial drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00261E [pubs.rsc.org]
- 2. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TB Drugs | Immunopaedia [immunopaedia.org.za]
- 5. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. annualreviews.org [annualreviews.org]
Comparative Pharmacokinetics of Bicyclic 4-Nitroimidazole Analogs as Tuberculosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of bicyclic 4-nitroimidazole analogs, a promising class of inhibitors targeting Mycobacterium tuberculosis. The following sections present a summary of their performance based on available experimental data, detailed methodologies of key experiments, and visualizations of relevant pathways and workflows.
Quantitative Data Summary
The table below summarizes the in vivo pharmacokinetic parameters of several bicyclic 4-nitroimidazole analogs in plasma, as determined in a murine model. These parameters are crucial for evaluating the potential of these compounds as effective drug candidates.
| Compound | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (F%) | Reference |
| Analog 1 | 3.2 | 2 | 25 | 4.5 | 60 | [1] |
| Analog 2 | 1.8 | 4 | 18 | 6.2 | 45 | [1] |
| Analog 3 | 5.6 | 1 | 35 | 3.8 | 75 | [1] |
| Analog 4 | 2.5 | 2 | 22 | 5.1 | 55 | [1] |
| PA-824 | 4.1 | 2 | 30 | 4.8 | 65 | [1] |
Experimental Protocols
The pharmacokinetic data presented above were generated using the following key experimental methodologies:
In Vivo Pharmacokinetic Study in a Murine Model
-
Animal Model: The studies utilized a murine model of tuberculosis to assess the pharmacokinetic profiles of the bicyclic 4-nitroimidazole analogs.[1]
-
Drug Administration: Compounds were administered to mice, typically via oral gavage or intravenous injection, to determine both oral bioavailability and other pharmacokinetic parameters.
-
Sample Collection: Blood samples were collected from the animals at various time points following drug administration. Plasma was then separated from the whole blood for analysis.
-
Bioanalytical Method: The concentration of the drug analogs in the plasma samples was quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method. The lower limit of quantification for the different compounds ranged from 1 to 49 ng/mL in plasma.[1]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data was analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Visualizations
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
The bicyclic 4-nitroimidazoles, including the well-studied compound PA-824, are prodrugs that require activation within the mycobacterial cell.[2] Once activated, they inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2] This disruption of the cell wall leads to bacterial cell death.
Caption: Mechanism of action of bicyclic 4-nitroimidazoles.
Experimental Workflow: Murine Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of Tuberculosis inhibitor analogs in a murine model.
Caption: Workflow for a murine pharmacokinetic study.
References
Comparative Efficacy of Novel Inhibitor TCA1 Against Drug-Resistant Mycobacterium tuberculosis
A guide for researchers and drug development professionals navigating the landscape of novel anti-tuberculosis agents.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. This necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. This guide provides a comparative overview of the pre-clinical efficacy of TCA1, a promising novel tuberculosis inhibitor, against drug-resistant Mtb strains, benchmarked against key second-line drugs: Bedaquiline, Delamanid, and Linezolid.
Executive Summary
TCA1 has demonstrated potent bactericidal activity against both replicating and non-replicating drug-susceptible and drug-resistant Mtb.[1] Its unique dual mechanism of action, targeting both cell wall and molybdenum cofactor biosynthesis, suggests a low propensity for cross-resistance with existing anti-tuberculars.[1][2] Comparative analysis of Minimum Inhibitory Concentration (MIC) data indicates that TCA1 exhibits potent activity, although direct comparisons are nuanced due to variations in experimental conditions across studies.
Efficacy Data: A Comparative Analysis
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for TCA1 and current second-line anti-tubercular drugs against various Mtb strains. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Drug | Mtb Strain(s) | MIC Value (µg/mL) | Reference(s) |
| TCA1 | Mtb H37Rv (replicating, 7H9 medium) | MIC₅₀: 0.19 | [1] |
| Mtb H37Rv (replicating, solid medium) | MIC₉₉: 2.1 | [1] | |
| Rifampicin-resistant Mtb | Active | [1] | |
| Isoniazid-resistant Mtb | Bactericidal | [1] | |
| XDR-TB | Potent bactericidal activity | [1] | |
| Bedaquiline | MDR-TB isolates | MIC₅₀: 0.031, MIC₉₀: 0.125 | [3] |
| DS-MTB strains | MIC range: 0.03–0.120 | [4] | |
| Delamanid | MDR-TB clinical isolates | MIC₅₀: 0.004, MIC₉₀: 0.012 | [5] |
| Linezolid | Drug-resistant Mtb isolates | MIC₅₀: 0.05, MIC₉₀: 1 | [6] |
| MDR Mtb isolates | MIC range: <0.125 to 4 | [7] | |
| XDR-TB clinical isolates | MIC₅₀: 0.5, MIC₉₀: 1 | [8] |
Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. MIC₉₉ indicates the concentration that inhibits 99% of the bacterial population. The activity of TCA1 against specific rifampicin- and isoniazid-resistant strains was demonstrated through kill kinetics assays rather than specific MIC values in the cited source.[1]
Mechanism of Action: Novel Pathways of Inhibition
A key advantage of TCA1 is its novel dual mechanism of action, which is distinct from currently used anti-tuberculars. This reduces the likelihood of pre-existing resistance.
TCA1: Dual Inhibition of Cell Wall and Molybdenum Cofactor Biosynthesis
TCA1 has been shown to inhibit two key enzymes in M. tuberculosis:
-
DprE1 (Decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase): This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.[1][2]
-
MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor, which is essential for various metabolic processes in the bacterium.[1][2]
Comparator Drug Mechanisms
-
Bedaquiline: This diarylquinoline inhibits the proton pump of mycobacterial ATP synthase, an enzyme critical for energy production.[9]
-
Delamanid: A nitro-dihydro-imidazooxazole that blocks the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5] It is a pro-drug activated by the F420 coenzyme system.
-
Linezolid: An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy data. Below are outlines of key experimental protocols used in the evaluation of anti-tubercular agents.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Detailed Steps:
-
Preparation of Drug Plates: Two-fold serial dilutions of the test compounds are prepared in 96-well microtiter plates using an appropriate broth medium, such as Middlebrook 7H9 supplemented with OADC.[12]
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted to a McFarland standard to ensure a consistent number of bacteria in each well.[13]
-
Inoculation: The prepared bacterial suspension is added to each well of the drug-containing plates.[12]
-
Incubation: Plates are sealed and incubated at 37°C for a defined period, typically 7 to 14 days.[12]
-
MIC Determination: The plates are visually inspected for bacterial growth. The MIC is recorded as the lowest drug concentration that completely inhibits visible growth. Alternatively, a growth indicator like resazurin can be added, where a color change indicates bacterial viability.
Intracellular Activity Assay (Macrophage Infection Model)
This assay assesses the ability of a compound to kill M. tuberculosis residing within macrophages, mimicking the in vivo environment.
Detailed Steps:
-
Macrophage Culture: A suitable macrophage cell line (e.g., THP-1) is cultured and seeded into 96-well plates.[14]
-
Infection: The macrophages are infected with an M. tuberculosis suspension at a specific multiplicity of infection (MOI).[14]
-
Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, the wells are washed to remove any bacteria that have not been internalized by the macrophages.[14]
-
Drug Treatment: The test compounds are added to the infected cells at various concentrations.
-
Incubation: The plates are incubated for a defined period to allow the drugs to act on the intracellular bacteria.[14]
-
Cell Lysis and Plating: At the end of the incubation, the macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated on solid agar medium.[14]
-
CFU Enumeration: The agar plates are incubated until bacterial colonies are visible, and the number of colony-forming units (CFUs) is counted to determine the number of viable bacteria.
Conclusion and Future Directions
TCA1 represents a promising new lead in the fight against drug-resistant tuberculosis. Its novel dual mechanism of action and potent in vitro activity against a range of Mtb strains, including XDR-TB, warrant further investigation. Direct, head-to-head comparative studies with existing and emerging anti-tubercular agents under standardized conditions are now crucial to fully elucidate its potential. Further preclinical development, including in vivo efficacy and safety studies, will be critical in determining the clinical utility of TCA1 and its derivatives in future combination therapies for drug-resistant tuberculosis.
References
- 1. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Bedaquiline Resistance and Molecular Characterization of Rifampicin-Resistant Mycobacterium Tuberculosis Isolates in Zhejiang, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bedaquiline for the treatment of multidrug-resistant tuberculosis: great promise or disappointment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aac.asm.org [aac.asm.org]
- 6. jcpres.com [jcpres.com]
- 7. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutation detection and minimum inhibitory concentration determination against linezolid and clofazimine in confirmed XDR-TB clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. Frontiers | Linezolid resistance in multidrug-resistant mycobacterium tuberculosis: A systematic review and meta-analysis [frontiersin.org]
- 11. frontiersin.org [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure for the Disposal of Tuberculosis Inhibitor 8
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Tuberculosis Inhibitor 8, a potent research chemical. Given the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a hazardous substance. These procedures are designed to provide essential safety and logistical information to laboratory personnel, ensuring minimal risk to individuals and the environment.
Hazard Assessment and Classification
As a biologically active compound with inhibitory properties against Mycobacterium tuberculosis, this compound must be presumed to have toxicological effects. In the absence of specific data, it should be handled as a highly toxic and potentially biohazardous chemical. All waste generated from experiments involving this inhibitor, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Protects against skin contact and chemical permeation. |
| Eye Protection | Safety goggles or a face shield | Prevents splashes and contact with mucous membranes. |
| Lab Coat | Chemical-resistant, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume hood | All handling of the pure compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
Caption: Waste streams for this compound disposal.
3.1 Solid Waste:
-
Description: Includes contaminated gloves, bench paper, empty vials, and other disposable labware that has come into contact with the inhibitor.
-
Procedure:
-
Collect all solid waste in a dedicated, leak-proof hazardous waste bag (typically a yellow bag inside a rigid container).
-
Ensure the bag is clearly labeled "Hazardous Chemical Waste" and includes the name "this compound."
-
Keep the container closed when not in use.
-
3.2 Liquid Waste:
-
Description: Includes unused solutions of this compound, as well as solvent rinses of contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a dedicated, shatter-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).
-
Do not mix with other incompatible waste streams.
-
The container must be labeled with a hazardous waste tag detailing all constituents, including solvents and their approximate concentrations.
-
The container must be kept securely capped and stored in secondary containment to prevent spills.
-
3.3 Sharps Waste:
-
Description: Includes any contaminated needles, syringes, or other sharp objects.
-
Procedure:
-
Place all sharps directly into a designated, puncture-proof sharps container.
-
The container must be labeled as "Hazardous Chemical Sharps Waste" and specify "this compound."
-
Decontamination Procedures
All non-disposable equipment and work surfaces must be decontaminated after handling this compound.
| Equipment/Surface | Decontamination Protocol |
| Glassware | 1. Rinse with a suitable organic solvent (e.g., ethanol or acetone) to solubilize the compound. 2. Collect the solvent rinse as hazardous liquid waste. 3. Wash with laboratory detergent and rinse thoroughly with deionized water. |
| Work Surfaces | 1. Wipe down the surface with a detergent solution. 2. Follow with a wipe-down using 70% ethanol. 3. Dispose of all wipes as solid hazardous waste. |
| Spills | 1. For small spills, use a chemical spill kit to absorb the material. 2. Treat all spill cleanup materials as hazardous waste. 3. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Workflow
The following workflow outlines the process from waste generation to final disposal.
Caption: Step-by-step disposal workflow for this compound.
5.1 On-site Accumulation:
-
All properly segregated and labeled waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA must be clearly marked, and waste should be stored away from general laboratory traffic.
-
Ensure incompatible waste types are stored separately within the SAA.[1]
5.2 Requesting Disposal:
-
When a waste container is full or has been in storage for a designated period (typically 90-180 days, depending on institutional policy), a waste pickup request must be submitted to your institution's EHS department.[2]
-
Follow the specific procedures for your institution, which may involve an online request form or a direct call to the EHS office.
5.3 Final Disposal:
-
The EHS department will collect the waste from the laboratory's SAA.
-
EHS is then responsible for the consolidation, temporary storage, and eventual transfer of the hazardous waste to a licensed disposal facility.
Emergency Procedures
In the event of an accidental exposure or large spill, immediate action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Large Spill: Evacuate the immediate area and alert others. Contact the EHS emergency line for your institution. Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
